4'-Diethylaminoacetophenone
Description
The exact mass of the compound p-Diethylaminoacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBQFXWSUBFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203699 | |
| Record name | p-Diethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5520-66-1 | |
| Record name | p-Diethylaminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Diethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Diethylaminoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Diethylaminoacetophenone
CAS Number: 5520-66-1
This technical guide provides a comprehensive overview of 4'-Diethylaminoacetophenone, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, detailed experimental protocols, and relevant pathway diagrams.
Core Chemical Information
This compound, also known as p-Diethylaminoacetophenone or 1-(4-(diethylamino)phenyl)ethanone, is an aromatic ketone. Its chemical structure features a phenyl ring substituted with an acetyl group and a diethylamino group at the para position.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 5520-66-1 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 47-50 °C | |
| Boiling Point (Predicted) | 313.9 ± 25.0 °C | |
| Density (Predicted) | 0.996 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents. | |
| pKa (Predicted) | 3.72 ± 0.32 |
Synthesis of this compound
The primary synthetic route to this compound is the Friedel-Crafts acylation of N,N-diethylaniline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, predominantly at the para position due to the activating and para-directing nature of the diethylamino group.
General Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general representation of the Friedel-Crafts acylation and can be adapted for the synthesis of this compound.
Materials:
-
N,N-diethylaniline (starting material)
-
Acetyl chloride (acylating agent)
-
Anhydrous aluminum chloride (Lewis acid catalyst)
-
Methylene chloride (solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in methylene chloride.[2]
-
Cool the mixture to 0°C using an ice/water bath.[2]
-
Slowly add a solution of acetyl chloride in methylene chloride to the cooled suspension over a period of 10 minutes.[2]
-
Following the addition of acetyl chloride, add a solution of N,N-diethylaniline in methylene chloride dropwise, maintaining the temperature at 0°C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[2]
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with methylene chloride.[2]
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[2]
-
The crude product can be purified by distillation or recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of the related compound, 2-bromo-1-[4-(diethylamino)phenyl]ethanone, shows characteristic fragments at m/z 176 and 108, which can be indicative of the diethylaminobenzoyl portion of the molecule.[3]
Infrared (IR) and Raman Spectroscopy
FTIR and Raman spectra are available for this compound and can be used for structural confirmation by identifying characteristic vibrational modes of the functional groups present.[3]
Signaling Pathways and Logical Relationships
The synthesis of this compound via Friedel-Crafts acylation involves a well-defined electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Safety Information
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. The synthesis procedure involves corrosive and water-sensitive reagents and should be performed in a well-ventilated fume hood.
Applications
This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its utility in the preparation of photocurable coatings and inks has also been noted.
References
4'-Diethylaminoacetophenone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of 4'-Diethylaminoacetophenone. The information is curated for professionals in research and development, offering detailed data and methodologies to support advanced applications.
Chemical Identity and Properties
This compound, a substituted aromatic ketone, is a compound of interest in various chemical and pharmaceutical research areas. Its core structure consists of an acetophenone moiety substituted at the para-position with a diethylamino group.
IUPAC Name: 1-[4-(diethylamino)phenyl]ethanone
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 5520-66-1 | ChemScene |
| Molecular Formula | C₁₂H₁₇NO | ChemScene[1] |
| Molecular Weight | 191.27 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.7354 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
Chemical Structure
The chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms, highlighting the key functional groups: the ketone and the diethylamino substituent on the phenyl ring.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of N,N-diethylaniline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, predominantly at the para position due to the directing effect of the diethylamino group.
Reaction Scheme:
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Detailed Methodology for Friedel-Crafts Acylation:
-
Materials:
-
N,N-diethylaniline
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add acetyl chloride, dissolved in dichloromethane, to the stirred suspension. Maintain the temperature at 0°C.
-
After the addition of acetyl chloride is complete, add N,N-diethylaniline, also dissolved in dichloromethane, dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional period (typically 1-2 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Note: This is a generalized procedure. The specific quantities of reagents, reaction times, and purification methods may need to be optimized for specific laboratory conditions and desired yields. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential when handling these reagents.
References
An In-depth Technical Guide to the Synthesis of 4'-Diethylaminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4'-Diethylaminoacetophenone, a key intermediate in the preparation of various organic compounds. The primary synthesis route involves the Friedel-Crafts acylation of N,N-diethylaniline. This document outlines the reaction pathway, provides detailed experimental protocols, and presents relevant quantitative data.
Synthesis Pathway: Friedel-Crafts Acylation
The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of N,N-diethylaniline. In this electrophilic aromatic substitution reaction, an acyl group (acetyl group) is introduced onto the aromatic ring of N,N-diethylaniline, predominantly at the para position due to the ortho,para-directing nature of the diethylamino group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and uses acetyl chloride or acetic anhydride as the acylating agent.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
N,N-diethylaniline
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene (as solvent)
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, a solution of N,N-diethylaniline in the chosen solvent (e.g., carbon disulfide) is prepared. The flask is cooled in an ice-salt bath.
-
Addition of Catalyst: Anhydrous aluminum chloride is added portion-wise to the stirred solution while maintaining a low temperature.
-
Acylation: Acetyl chloride is added dropwise from the dropping funnel to the reaction mixture. The rate of addition is controlled to keep the reaction temperature below a specified limit (see table below).
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration to ensure the reaction goes to completion.
-
Workup: The reaction mixture is then carefully poured onto crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex.
-
Neutralization and Extraction: The aqueous solution is made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent such as dichloromethane or diethyl ether.
-
Drying and Solvent Removal: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Ratios | |
| N,N-diethylaniline | 1 equivalent |
| Acetyl Chloride | 1.0 - 1.2 equivalents |
| Aluminum Chloride | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Carbon Disulfide or Nitrobenzene |
| Reaction Temperature | 0 - 10 °C (during addition) |
| 25 - 50 °C (post-addition stirring) | |
| Reaction Time | 2 - 6 hours |
| Yield | |
| Typical Yield | 70 - 85% |
Signaling Pathway Diagram
While "signaling pathway" is a term more commonly used in biology, in the context of this chemical synthesis, we can visualize the logical progression of the reaction mechanism. The diagram below illustrates the key steps in the Friedel-Crafts acylation of N,N-diethylaniline.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
The Photophysical Landscape of 4'-Diethylaminoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Diethylaminoacetophenone is an aromatic ketone characterized by an acetophenone core functionalized with a diethylamino group at the para position. This substitution imparts interesting photophysical properties to the molecule, making it a subject of interest in various scientific domains, including materials science and biomedical research. The electron-donating nature of the diethylamino group and the electron-accepting character of the acetyl group create a donor-acceptor system, which is often associated with solvatochromism and other environment-sensitive fluorescent behaviors. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their characterization, and presents a logical workflow for such investigations.
Core Photophysical Properties
Data Summary
Due to the limited availability of specific experimental data for this compound, the following table provides expected trends and placeholder values based on analogous compounds. Researchers are strongly encouraged to perform experimental validation for precise characterization.
| Photophysical Parameter | Expected Value/Trend | Solvent Dependency |
| Absorption Maximum (λabs) | ~320 - 360 nm | Bathochromic (red) shift with increasing solvent polarity. |
| Molar Absorptivity (ε) | High (in the order of 104 M-1cm-1) | Relatively insensitive to solvent polarity. |
| Emission Maximum (λem) | ~400 - 550 nm | Strong positive solvatochromism; significant bathochromic shift with increasing solvent polarity. |
| Stokes Shift | Large and solvent-dependent | Increases with increasing solvent polarity. |
| Fluorescence Quantum Yield (Φf) | Variable (0.1 - 0.9) | Generally decreases with increasing solvent polarity due to the formation of a twisted intramolecular charge transfer (TICT) state. |
| Excited-State Lifetime (τ) | Nanosecond range (1 - 10 ns) | Decreases with increasing solvent polarity, often paralleling the trend of the quantum yield. |
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of spectroscopic and photophysical measurements. The following are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum, absorption maximum (λabs), and molar absorptivity (ε) of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent. From the stock solution, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of each diluted solution over a wavelength range of at least 250 nm to 600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission spectrum, emission maximum (λem), and relative fluorescence quantum yield (Φf) of this compound.
Methodology:
-
Sample Preparation: Use the same solutions prepared for the absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ) of this compound.
Methodology:
-
Sample Preparation: Use dilute solutions with an absorbance of ~0.1 at the excitation wavelength.
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at the λabs.
-
Collect the fluorescence decay profile.
-
-
Data Analysis:
-
Fit the decay curve to a single or multi-exponential decay function to extract the lifetime(s). For a single exponential decay, the intensity I(t) is given by I(t) = I0 * exp(-t/τ).
-
Logical Workflow and Visualization
The systematic investigation of the photophysical properties of this compound follows a logical progression. The workflow can be visualized as a flowchart, guiding the researcher through the necessary experimental steps and data analysis.
Caption: Experimental workflow for the photophysical characterization of this compound.
Signaling Pathways
A thorough search of the scientific literature did not reveal any established signaling pathways in which this compound is directly involved as a modulator or a probe. While its solvatochromic properties suggest potential applications in sensing local environmental changes, such as in biological membranes or protein binding sites, its role in specific cellular signaling cascades has not been documented. Therefore, a diagram for a signaling pathway involving this compound cannot be provided at this time. Researchers interested in utilizing this molecule for biological applications may need to undertake foundational studies to establish its interactions and effects within cellular systems.
The following diagram illustrates a hypothetical application workflow for evaluating a novel solvatochromic dye like this compound in a biological context, which could be a precursor to identifying its involvement in signaling.
Caption: A logical workflow for the biological evaluation of a novel solvatochromic dye.
Conclusion
This compound represents a molecule with significant potential for applications leveraging its environment-sensitive fluorescence. Its expected strong solvatochromism makes it a candidate for use as a probe in various chemical and biological systems. This guide provides a foundational understanding of its anticipated photophysical properties and the experimental methodologies required for their detailed characterization. While specific quantitative data and its involvement in signaling pathways remain to be elucidated, the provided protocols and workflows offer a clear roadmap for researchers to explore the full potential of this intriguing fluorophore. Future studies are encouraged to fill the existing data gaps and to explore its utility in drug development and as a tool for probing biological systems.
4'-Diethylaminoacetophenone solubility in ethanol, acetone, and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
4'-Diethylaminoacetophenone is consistently reported as being soluble in common organic solvents. This solubility is attributed to its molecular structure, which incorporates both polar (the carbonyl and diethylamino groups) and nonpolar (the benzene ring and ethyl groups) regions, allowing for favorable interactions with a range of solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvents | Qualitative Solubility |
| Alcohols | Ethanol | Soluble[1][2] |
| Ketones | Acetone | Soluble[1][2] |
| Chlorinated Solvents | Dichloromethane | Soluble[1][3] |
| Water | Water | Limited solubility[2] |
It is important to note that while the compound is generally soluble in organic solvents, its solubility in water is limited[2]. This differential solubility is a critical consideration in purification processes such as extraction and crystallization.
Experimental Protocols for Solubility Determination
The absence of specific quantitative solubility data for this compound necessitates experimental determination for applications requiring precise concentrations. The following are established methodologies for determining the solubility of a solid organic compound in a given solvent.
Method 1: Gravimetric Method (Shake-Flask)
This is a conventional and widely used method for determining equilibrium solubility.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol or acetone) in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.
-
Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant liquid.
-
Evaporate the solvent from the aliquot to dryness under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Weigh the solid residue.
-
-
Calculation:
-
The solubility can then be calculated in terms of grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Method 2: Spectroscopic Method
This method is often faster than the gravimetric method and requires a smaller amount of material.
Protocol:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the Gravimetric Method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Phase Separation:
-
Separate the solid and liquid phases as described in the Gravimetric Method (Step 2).
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the standard solutions and the saturated supernatant at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer. The λmax can be determined by scanning a dilute solution of the compound across a range of UV-Visible wavelengths.
-
-
Construction of a Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions to create a calibration curve.
-
-
Determination of Solubility:
-
Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining solubility and the logical relationships in solubility testing.
Caption: Experimental workflow for solubility determination.
Caption: Logical relationships in solubility.
References
An In-Depth Technical Guide to 4'-Diethylaminoacetophenone: Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Diethylaminoacetophenone is an aromatic ketone characterized by a diethylamino substituent at the para position of the acetophenone core. This substitution significantly influences the molecule's electronic and photophysical properties, making it a compound of interest in various research fields, including materials science and medicinal chemistry. The electron-donating nature of the diethylamino group coupled with the electron-withdrawing acetyl group creates a push-pull system, which is often associated with interesting photophysical behaviors such as solvatochromism and fluorescence. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, presenting available data in a structured format to facilitate research and development.
Theoretical Properties
Computational studies provide valuable insights into the intrinsic properties of a molecule. While specific theoretical studies on this compound are not extensively reported, its properties can be predicted using computational chemistry methods like Density Functional Theory (DFT). These calculations can elucidate molecular geometry, electronic structure, and spectroscopic characteristics.
Molecular and Computed Properties
The fundamental molecular and computed properties of this compound are summarized in the table below. These values are typically calculated using computational software and provide a baseline for the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem |
| Molecular Weight | 191.27 g/mol | PubChem |
| IUPAC Name | 1-[4-(diethylamino)phenyl]ethanone | PubChem |
| CAS Number | 5520-66-1 | PubChem |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C | PubChem |
| InChI Key | HMIBQFXWSUBFTG-UHFFFAOYSA-N | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 191.131014166 | PubChem |
| Monoisotopic Mass | 191.131014166 | PubChem |
| Topological Polar Surface Area | 20.3 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Experimental Properties
Experimental data provides real-world characterization of a compound's behavior. This section details the available experimental data for this compound, covering its physical state and spectroscopic properties.
Physical Properties
| Property | Value | Source |
| Physical Description | Light yellow to brown powder or crystal | ChemicalBook |
| Melting Point | 49 °C | ChemicalBook |
| Boiling Point | 313.9 ± 25.0 °C (Predicted) | ChemicalBook |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.72 ± 0.32 (Predicted) | ChemicalBook |
Spectroscopic Properties
Spectroscopic analysis is crucial for structure elucidation and understanding the electronic transitions within a molecule.
Predicted ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm, predicted) | Multiplicity |
| Aromatic (ortho to acetyl) | ~7.8 | d |
| Aromatic (ortho to N(Et)₂) | ~6.6 | d |
| N-CH₂ | ~3.4 | q |
| Acetyl-CH₃ | ~2.5 | s |
| N-CH₂-CH₃ | ~1.2 | t |
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (ppm, predicted) |
| C=O | ~196 |
| Aromatic (C-N) | ~153 |
| Aromatic (C-C=O) | ~126 |
| Aromatic (CH, ortho to acetyl) | ~130 |
| Aromatic (CH, ortho to N(Et)₂) | ~110 |
| N-CH₂ | ~44 |
| Acetyl-CH₃ | ~26 |
| N-CH₂-CH₃ | ~12 |
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2970 | C-H stretch (alkyl) | Medium |
| ~1660 | C=O stretch (aryl ketone) | Strong |
| ~1600, ~1520 | C=C stretch (aromatic) | Medium-Strong |
| ~1360 | C-N stretch (aromatic amine) | Medium |
The UV-Vis absorption spectrum is sensitive to the electronic structure and conjugation within the molecule. The presence of the electron-donating diethylamino group and the electron-withdrawing acetyl group leads to a significant intramolecular charge transfer (ICT) band.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Data not available | Data not available | Data not available |
The absorption maximum is expected to show a bathochromic (red) shift in more polar solvents, a phenomenon known as positive solvatochromism.
The photophysical properties, such as fluorescence emission, quantum yield, and lifetime, are critical for applications in materials science and as fluorescent probes.
| Property | Value |
| Fluorescence Emission Maximum (λem) | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available |
| Fluorescence Lifetime (τF) | Data not available |
Like its dimethylamino analog, this compound is expected to exhibit fluorescence, with the emission characteristics also being solvent-dependent.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research.
General Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR : Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is generally used to simplify the spectrum.
-
-
Data Processing : Apply Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.
General Protocol for UV-Visible Spectroscopy
-
Sample Preparation : Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent that was used to prepare the sample solutions.
-
Data Acquisition : Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis : Determine the λmax and the corresponding absorbance. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
General Protocol for Fluorescence Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup : Turn on the fluorescence spectrometer and allow the lamp to stabilize. Select an appropriate excitation wavelength, typically the λmax determined from the UV-Vis spectrum.
-
Data Acquisition : Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Quantum Yield Measurement (Relative Method) :
-
Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.
-
Record the fluorescence spectrum of the standard under the same experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Biological Activity
While extensive studies on the biological activity of this compound are limited, related substituted acetophenones have been investigated for various pharmacological properties. Acetophenone derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and potential acetylcholinesterase inhibitory effects.[1] The presence of the amino group in such structures can be crucial for their biological action.[2] Further research is needed to specifically evaluate the biological profile and potential therapeutic applications of this compound.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Intramolecular Charge Transfer (ICT) Phenomenon
Caption: Intramolecular Charge Transfer process in this compound.
Conclusion
This compound presents an interesting molecular scaffold with potential for further exploration in materials science and medicinal chemistry. This guide has summarized the currently available theoretical and experimental data, highlighting the areas where further research is needed. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into the properties of this compound. The push-pull electronic nature of this compound suggests a rich photophysical behavior that, once fully characterized, could be harnessed for various applications. Future studies should focus on obtaining detailed experimental spectroscopic and photophysical data, as well as exploring its biological activity profile.
References
An In-Depth Technical Guide to the Mechanism of Action of 4'-Diethylaminoacetophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core mechanism of action of 4'-Diethylaminoacetophenone, a key component in Type II photoinitiator systems. The document outlines the fundamental photochemical processes, presents relevant quantitative data, describes standard experimental protocols for characterization, and discusses its applications in fields such as drug delivery and tissue engineering.
Introduction: The Role of Photoinitiators in Polymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a solid, cross-linked polymer network. This technology is pivotal in a multitude of applications, from industrial coatings and 3D printing to the fabrication of highly specialized biomedical devices.[1][2] The efficiency and speed of photopolymerization are critically dependent on the photoinitiator, a compound that absorbs light and generates reactive species—typically free radicals or cations—to initiate polymerization.[3]
Photoinitiators are broadly classified into two categories:
-
Type I Photoinitiators: These undergo unimolecular bond cleavage upon light absorption to directly generate free radicals.[3][4]
-
Type II Photoinitiators: These require a co-initiator or synergist. Upon excitation by light, the Type II photoinitiator undergoes a bimolecular reaction with the co-initiator to produce the initiating radicals.[3][4]
This compound belongs to the Type II class of photoinitiators. It is an aromatic ketone that, when paired with a suitable co-initiator (typically a tertiary amine), forms a highly efficient system for initiating free-radical polymerization upon exposure to UV light.[5] Understanding its mechanism is crucial for optimizing formulations in applications requiring precise control over curing kinetics and material properties.
Core Mechanism of Action: A Bimolecular Pathway
The function of this compound is not a solitary one; it operates through a cooperative, bimolecular mechanism involving a co-initiator. The most common co-initiators for this class of compounds are tertiary amines, such as Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB).[6][7] The process can be broken down into several key steps upon irradiation with UV light.
-
Photoexcitation (S₀ → S₁): The process begins with the this compound molecule absorbing a photon of UV light. This absorption promotes an electron from the ground state (S₀) to an excited singlet state (S₁). The efficiency of this step is dictated by the molecule's absorption spectrum overlapping with the emission spectrum of the light source.[3]
-
Intersystem Crossing (S₁ → T₁): The excited singlet state is typically short-lived. It rapidly undergoes intersystem crossing (ISC), a non-radiative transition to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive intermediate in the Type II mechanism.[8]
-
Exciplex Formation and Electron Transfer: The excited triplet state of the this compound interacts with the ground-state amine co-initiator. This interaction often leads to the formation of an excited-state complex known as an exciplex. Within this complex, an electron is transferred from the electron-donating amine to the excited ketone. This results in the formation of a ketone radical anion and an amine radical cation.
-
Proton Transfer and Radical Generation: Following the electron transfer, a proton is typically abstracted from a carbon atom adjacent to the nitrogen of the amine radical cation by the ketone radical anion. This proton transfer is a critical step that yields two distinct radical species:
-
α-Amino Radical: This is a highly reactive free radical generated from the amine co-initiator. It is the primary species responsible for initiating the polymerization of monomer units (e.g., acrylates).
-
Ketyl Radical: This radical is formed from the this compound. It is generally less reactive than the α-amino radical and may participate in termination reactions, although its primary role is the result of the hydrogen abstraction process.[6]
-
The α-amino radical then attacks the double bond of a monomer molecule, marking the beginning of the polymer chain propagation.
Visualizing the Mechanism of Action
The signaling pathway described above is illustrated in the following diagram.
References
- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. hampfordresearch.com [hampfordresearch.com]
- 8. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]
Key spectral data for 4'-Diethylaminoacetophenone (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for 4'-Diethylaminoacetophenone, a compound of interest in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols for the acquisition of these spectra, ensuring reproducibility and methodological clarity.
Spectroscopic Data Summary
The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d | 2H | Ar-H (ortho to C=O) |
| 6.65 | d | 2H | Ar-H (ortho to N(CH₂CH₃)₂) |
| 3.42 | q | 4H | -N(CH₂ CH₃)₂ |
| 2.51 | s | 3H | -C(=O)CH₃ |
| 1.18 | t | 6H | -N(CH₂CH₃ )₂ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O |
| 153.2 | Ar-C (para to C=O) |
| 130.5 | Ar-CH (ortho to C=O) |
| 125.0 | Ar-C (ipso to C=O) |
| 110.8 | Ar-CH (ortho to N(CH₂CH₃)₂) |
| 44.4 | -N(CH₂ CH₃)₂ |
| 26.2 | -C(=O)CH₃ |
| 12.6 | -N(CH₂CH₃ )₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2970 - 2850 | C-H stretch (aliphatic) |
| 1665 | C=O stretch (aromatic ketone) |
| 1600, 1520 | C=C stretch (aromatic) |
| 1350 | C-N stretch |
| 1200 - 1000 | C-H in-plane bending |
| 820 | C-H out-of-plane bending (para-disubstituted) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 191 | 60 | [M]⁺ (Molecular Ion) |
| 176 | 100 | [M - CH₃]⁺ |
| 148 | 45 | [M - COCH₃]⁺ |
| 120 | 30 | [M - N(CH₂CH₃)₂]⁺ |
Experimental Protocols & Workflow
The acquisition of high-quality spectral data is fundamental to accurate chemical characterization. The following diagram and protocols outline the standardized workflow and methodologies for the spectroscopic analysis of this compound.
The Untapped Potential of 4'-Diethylaminoacetophenone in Modern Organic Synthesis: A Technical Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Diethylaminoacetophenone, a substituted aromatic ketone, represents a promising yet underexplored scaffold in the landscape of organic synthesis. While its structural analogs, notably 4'-dimethylaminoacetophenone, have found utility as intermediates and photosensitizers, the specific applications of the diethylamino variant remain largely uncharted territory. This technical guide consolidates the available information on analogous compounds to extrapolate and propose novel applications of this compound, focusing on its potential as a versatile building block for heterocyclic synthesis and as a candidate for photoredox catalysis. This document aims to serve as a foundational resource to stimulate further research and development in leveraging this compound for the creation of complex molecular architectures and innovative synthetic methodologies.
Introduction: The Case for this compound
Acetophenone derivatives are fundamental building blocks in organic chemistry, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of a dialkylamino group at the para-position significantly influences the electronic properties of the acetophenone core, enhancing its nucleophilicity and rendering it a valuable synthon for various transformations. While the methyl-substituted analog has been more extensively studied, this compound offers unique steric and electronic properties that could lead to novel reactivity and selectivity in organic reactions. This guide will explore its potential in two key areas: as a precursor for heterocyclic compounds and as a photosensitizer in light-mediated reactions.
Potential Application I: A Versatile Precursor for Heterocyclic Scaffolds
The acetyl group and the electron-rich aromatic ring of this compound make it an ideal starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
Synthesis of Chalcones and Flavonoids
One of the most established applications of acetophenones is in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids. The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Hypothetical Experimental Protocol for Chalcone Synthesis:
-
Reaction: Claisen-Schmidt Condensation
-
Reactants: this compound (1.0 eq), Substituted Benzaldehyde (1.0 eq)
-
Catalyst: Sodium Hydroxide (2.0 eq)
-
Solvent: Ethanol
-
Procedure: To a stirred solution of this compound and the substituted benzaldehyde in ethanol at room temperature, an aqueous solution of sodium hydroxide is added dropwise. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and then recrystallized from ethanol to yield the corresponding chalcone.
This approach could be used to synthesize a library of novel chalcones with the 4-diethylaminophenyl moiety, which could then be cyclized to form flavonoids, known for their diverse biological activities.
Table 1: Hypothetical Yields for Chalcone Synthesis
| Entry | Substituted Benzaldehyde | Hypothetical Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | 1-(4-(Diethylamino)phenyl)-3-phenylprop-2-en-1-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-(Diethylamino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-(Diethylamino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88 |
| 4 | 4-Nitrobenzaldehyde | 1-(4-(Diethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75 |
Note: These are hypothetical yields based on similar reactions and are intended for illustrative purposes.
Multicomponent Reactions for Library Synthesis
Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity. The reactivity of the acetyl group in this compound makes it a suitable candidate for various MCRs, such as the Hantzsch pyridine synthesis or the Biginelli reaction, to produce libraries of dihydropyridines and dihydropyrimidinones, respectively.
Logical Workflow for MCR Library Synthesis:
Caption: Workflow for generating a diverse library of heterocyclic compounds using this compound in multicomponent reactions.
Potential Application II: A Candidate for Photoredox Catalysis
The electron-donating diethylamino group is expected to lower the oxidation potential of the acetophenone core, making this compound a potential candidate for use as an organic photosensitizer in photoredox catalysis. Upon excitation with light, it could initiate electron transfer processes to activate substrates for various organic transformations.
Photophysical Properties and Photosensitization
While specific photophysical data for this compound is scarce in the literature, analogous aromatic ketones with amino substituents are known to exhibit strong absorption in the UV-A and near-visible regions and can act as photoinitiators. It is plausible that this compound possesses similar properties, enabling it to absorb light and reach an excited state capable of engaging in energy or electron transfer.
Proposed Photosensitization Pathway:
4'-Diethylaminoacetophenone and its Derivatives in Medicinal Chemistry: A Technical Guide
Disclaimer: Information regarding the specific medicinal chemistry of 4'-diethylaminoacetophenone and its derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview of the closely related class of 4'-dialkylaminoacetophenone derivatives, with a focus on 4'-dimethylaminoacetophenone, to infer the potential therapeutic applications and chemical properties of their diethylamino counterparts. The synthesis, biological activities, and experimental protocols detailed herein primarily pertain to these related analogs.
Introduction to 4'-Dialkylaminoacetophenones
4'-Dialkylaminoacetophenones are a class of organic compounds characterized by an acetophenone core substituted at the 4-position with a dialkylamino group. These compounds serve as versatile scaffolds in medicinal chemistry due to their synthetic accessibility and diverse pharmacological activities. The general structure consists of a phenyl ring attached to a ketone and a tertiary amine, which can be readily modified to modulate their physicochemical and biological properties.
The lone pair of electrons on the nitrogen atom of the dialkylamino group can participate in resonance with the aromatic ring and the carbonyl group, influencing the molecule's electronic properties and reactivity. This electronic feature is often crucial for their interaction with biological targets.
Synthesis of 4'-Dialkylaminoacetophenone Derivatives
The synthesis of 4'-dialkylaminoacetophenone derivatives can be achieved through several established organic chemistry reactions. A common method involves the Friedel-Crafts acylation of a corresponding N,N-dialkylaniline.
General Synthetic Workflow:
Methodological & Application
Synthesis of 4'-Diethylaminoacetophenone: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4'-diethylaminoacetophenone, a valuable intermediate in the pharmaceutical and chemical industries. The detailed experimental protocol outlines the synthesis via the Friedel-Crafts acylation of N,N-diethylaniline. This application note includes a thorough description of the reaction mechanism, a step-by-step procedure, purification methods, and characterization data. All quantitative information is presented in clear, tabular format, and a logical workflow diagram is provided for enhanced clarity.
Introduction
This compound is an aromatic ketone that serves as a key building block in the synthesis of various organic compounds, including pharmaceutical agents and dyes. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of N,N-diethylaniline. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of the substituted aniline. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which activates the acylating agent, usually acetyl chloride or acetic anhydride. The diethylamino group is a strongly activating, ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis of this compound proceeds via a classical Friedel-Crafts acylation mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) reacts with the acylating agent (e.g., acetyl chloride, CH₃COCl) to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-diethylaniline attacks the acylium ion. The diethylamino group directs the substitution to the para position.
-
Deprotonation: A weak base removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound.
It is important to note that the amine functionality can complex with the Lewis acid catalyst, which can deactivate the ring and complicate the reaction. Therefore, careful control of the reaction conditions and stoichiometry is crucial for a successful synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from N,N-diethylaniline and acetyl chloride.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 |
| Acetyl Chloride | C₂H₃ClO | 78.50 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Ethanol | C₂H₅OH | 46.07 |
| Hexane | C₆H₁₄ | 86.18 |
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Melting point apparatus
-
NMR spectrometer
-
HPLC system
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, to the stirred suspension via the addition funnel. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve N,N-diethylaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.
Data Presentation
| Parameter | Value |
| Theoretical Yield | Calculated based on the limiting reagent (N,N-diethylaniline) |
| Actual Yield | To be determined experimentally |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Melting Point | To be determined experimentally (literature values may vary) |
| Appearance | Typically a yellowish solid |
Characterization Data (Hypothetical - requires experimental verification):
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 3.4 (q, 4H, -NCH₂CH₃), 2.5 (s, 3H, -COCH₃), 1.2 (t, 6H, -NCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5 (C=O), 152.0 (C-N), 130.5 (Ar-CH), 125.0 (Ar-C), 110.5 (Ar-CH), 44.5 (-NCH₂CH₃), 26.0 (-COCH₃), 12.5 (-NCH₂CH₃) |
| HPLC Purity | >95% (typical) |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Application Notes & Protocols: A Step-by-Step Guide to Using 4'-Diethylaminoacetophenone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4'-Diethylaminoacetophenone belongs to the class of aromatic ketones containing an amino group, which are widely recognized for their role in photopolymerization. These compounds typically function as Type II photoinitiators .[1][2] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II photoinitiators require a bimolecular reaction with a co-initiator (or synergist) to generate initiating species.[1][2] The most common co-initiators are tertiary amines, which act as hydrogen donors.[1][3]
Upon exposure to UV light of an appropriate wavelength, the photoinitiator is promoted to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two distinct radicals: an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.[4] The radical derived from the amine is typically the primary species responsible for initiating the polymerization of monomers like acrylates and methacrylates.[1][4] This system is crucial in applications ranging from dental resins and coatings to advanced 3D printing for drug delivery systems.[3][5]
This document provides a comprehensive guide to the use of this compound and similar amino-substituted ketone photoinitiators in photopolymerization, covering safety, mechanisms, experimental protocols, and data presentation.
Safety and Handling
Proper safety precautions are critical when handling photopolymerization components.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or dust.[6][8]
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area immediately with soap and plenty of water.[7][8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8][9]
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[6][8]
Mechanism of Action: Type II Photoinitiation
The photopolymerization process initiated by a this compound/amine system involves several key steps, from photoexcitation to polymer chain growth.
Caption: Type II photoinitiation and polymerization pathway.
Experimental Protocols
This section outlines the protocols for preparing a photocurable resin and monitoring the polymerization process.
Materials and Reagents
| Component | Example | Purpose | Typical Conc. (% w/w) |
| Photoinitiator (PI) | This compound or similar | Absorbs UV light to start the reaction | 0.1 - 2.0% |
| Co-initiator | Ethyl-4-(dimethylamino)benzoate (EDMAB)[3] | Hydrogen donor, forms initiating radical | 0.5 - 2.5% |
| Monomer | Ethoxylated Bisphenol A Diacrylate (EBPADMA) | Forms the polymer backbone | 40 - 70% |
| Crosslinker | 1,6-Hexanediol diacrylate (HDDA)[10] | Increases crosslink density and stiffness | 20 - 50% |
| Reactive Diluent | Hydroxyethyl Methacrylate (HEMA)[3] | Reduces viscosity, improves handling | 10 - 30% |
Protocol 1: Formulation of a Photocurable Resin
This protocol describes the preparation of a 10g batch of a simple acrylate-based resin.
Workflow Diagram:
Caption: Workflow for preparing a photocurable resin formulation.
Step-by-Step Procedure:
-
Preparation: In an amber glass vial to protect from ambient light, add the liquid components (Monomer, Crosslinker, Reactive Diluent) according to the desired weight percentages.
-
Initial Mixing: Place a small magnetic stir bar in the vial and mix the components at room temperature for 15-20 minutes until a homogenous solution is formed.
-
Addition of Initiator System: Weigh the photoinitiator (this compound) and the co-initiator (e.g., EDMAB) and add them to the liquid mixture.
-
Final Mixing: Tightly cap the vial and wrap it in aluminum foil to prevent light exposure. Continue stirring until all solid components are fully dissolved. Gentle warming (up to 40°C) can be applied to facilitate dissolution.
-
Degassing: To remove dissolved air that can inhibit polymerization, centrifuge the formulation or place it in a vacuum desiccator until bubbles are no longer visible.
-
Storage: The prepared resin should be stored in a dark, cool place until use.
Protocol 2: Monitoring Photopolymerization Kinetics
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the polymerization kinetics by tracking the disappearance of the monomer's reactive groups.[4]
Step-by-Step Procedure:
-
Sample Preparation: Place a small drop of the formulated resin between two transparent salt plates (e.g., KBr) or on a single plate, depending on the instrument setup.
-
Baseline Spectrum: Record an initial IR spectrum before UV exposure. The peak of interest is typically the acrylate C=C double bond, which appears around 1635 cm⁻¹.
-
Initiate Polymerization: Expose the sample to a UV light source with an appropriate wavelength (e.g., 365 nm LED), which should overlap with the absorption spectrum of the photoinitiator.[4][11]
-
Real-Time Monitoring: Continuously acquire FTIR spectra at set intervals (e.g., every 0.1 to 1 second) during the UV exposure.[4]
-
Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [1 - (Peak Area_t / Peak Area_0)] x 100 Where Peak Area_t is the area of the acrylate peak at time t, and Peak Area_0 is the initial peak area.
-
Kinetic Plots: Plot the Degree of Conversion (%) as a function of time (s) to obtain the polymerization profile. The slope of this curve represents the rate of polymerization.
Data Presentation
Quantitative data is essential for characterizing and optimizing photopolymerization systems.
Physicochemical Properties
The properties of a representative Type II photoinitiator, 4-(Dimethylamino)acetophenone, are listed below.
| Property | Value | Reference |
| CAS Number | 2124-31-4 | [12][13] |
| Molecular Formula | C₁₀H₁₃NO | [12][13] |
| Molecular Weight | 163.22 g/mol | [12][13] |
| Appearance | Solid | - |
| λmax (Absorption Max) | ~320-380 nm (Varies with solvent) | [11] |
Polymerization Kinetics
The performance of a photoinitiator system is evaluated by its polymerization kinetics. Key parameters include the final degree of conversion and the polymerization rate.
| Photoinitiator System | Monomer System | Light Intensity (mW/cm²) | Final Conversion (%) | Polymerization Rate (%/s) |
| DEABP (0.5 wt%) | Dimethacrylate Resin | 20 | ~65 | ~1.5 |
| CQ / EDMAB (0.5/0.5 wt%) | BisGMA/HEMA | 50 | ~70-80 | ~2.0-3.0 |
| ITX / EDB (1/1 wt%) | Methyl Methacrylate | 10 | ~80 | > 4.0 |
(Note: Data is illustrative, based on typical values found in literature for Type II systems.[3][4][11] Actual results will vary based on the specific formulation, sample thickness, and experimental conditions.) The efficiency of polymerization is influenced by factors such as light intensity, photoinitiator concentration, and the presence of oxygen, which can inhibit the reaction.[14]
Applications in Drug Development and Research
The precise spatial and temporal control offered by photopolymerization makes it a valuable tool in the pharmaceutical and biomedical fields.[15][16]
-
3D Printing for Drug Delivery: Photopolymerization-based 3D printing techniques like stereolithography (SLA) are used to fabricate customized drug delivery devices with complex geometries and tailored release profiles.[5][17]
-
Hydrogel Formation: Biocompatible hydrogels for tissue engineering and controlled drug release can be formed by photopolymerizing precursor solutions.[16] The process is rapid and can be performed under physiological conditions.
-
Microneedles and Implants: The technology enables the creation of minimally invasive microneedles for transdermal drug delivery and biodegradable implants that release therapeutic agents over time.[5]
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 3D Printing a Mechanically-Tunable Acrylate Resin on a Commercial DLP-SLA Printer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 13. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 14. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
- 15. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. voxelmatters.com [voxelmatters.com]
Characterization of 4'-Diethylaminoacetophenone: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the characterization of 4'-Diethylaminoacetophenone. It includes detailed application notes and experimental protocols for spectroscopic, chromatographic, and thermal analysis methods. All quantitative data is summarized for clear comparison, and workflows are visualized to facilitate understanding.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the conjugated aromatic system.
Quantitative Data:
| Parameter | Value | Solvent |
| λmax (π → π) | ~242 nm | Methanol/Ethanol |
| λmax (n → π) | ~300 nm | Methanol/Ethanol |
Note: The n → π transition of the carbonyl group is expected to be weak.*
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol or ethanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Use the solvent (methanol or ethanol) as a blank to zero the instrument.
-
Analysis: Record the UV-Vis spectrum from 200 to 400 nm in a 1 cm quartz cuvette.
-
Data Processing: Identify the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound, such as the carbonyl group, aromatic ring, and C-N bonds.
Quantitative Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Aromatic Ketone) | 1665 - 1685 |
| C=C (Aromatic) | 1580 - 1600 |
| C-N (Aromatic Amine) | 1250 - 1360 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2970 |
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Background: Record a background spectrum of the empty sample compartment.
-
Analysis: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Identify and label the characteristic absorption peaks corresponding to the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Quantitative Data (¹H NMR, estimated, in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (acetyl) | ~2.5 | Singlet | 3H |
| -CH₂- (ethyl) | ~3.4 | Quartet | 4H |
| -CH₃ (ethyl) | ~1.2 | Triplet | 6H |
| Aromatic H (ortho to C=O) | ~7.9 | Doublet | 2H |
| Aromatic H (ortho to N) | ~6.7 | Doublet | 2H |
Quantitative Data (¹³C NMR, estimated, in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~196 |
| Aromatic C (quaternary, attached to C=O) | ~125 |
| Aromatic C (quaternary, attached to N) | ~153 |
| Aromatic C-H (ortho to C=O) | ~130 |
| Aromatic C-H (ortho to N) | ~110 |
| -CH₂- (ethyl) | ~44 |
| -CH₃ (acetyl) | ~26 |
| -CH₃ (ethyl) | ~12 |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all signals.
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound.
Quantitative Data (illustrative):
| Parameter | Value |
| Retention Time | ~5-10 min |
Note: Retention time is highly dependent on the specific method conditions.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the λmax determined by UV-Vis spectroscopy (e.g., ~242 nm or ~300 nm).
-
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Processing: Determine the retention time and peak area. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Quantitative Data (illustrative):
| Parameter | Value (m/z) |
| Molecular Ion [M]⁺ | 191 |
| Major Fragment | 176 ([M-CH₃]⁺) |
| Other Fragments | 148, 120 |
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation:
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Analysis: Inject the sample into the GC.
-
Data Processing: Identify the compound based on its retention time and mass spectrum. Compare the mass spectrum with a library database for confirmation.
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical properties of this compound as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining its thermal stability and decomposition profile.
Quantitative Data (illustrative):
| Parameter | Value |
| Onset of Decomposition | > 200 °C |
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Processing: Plot the percentage of weight loss versus temperature to obtain the TGA curve. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.
Quantitative Data (illustrative):
| Parameter | Value |
| Melting Point (Onset) | Varies with purity |
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.
-
Instrumentation: Use a differential scanning calorimeter.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A heat-cool-heat cycle can be employed to study the thermal history.
-
Data Processing: Plot the heat flow versus temperature. The peak of the endotherm corresponds to the melting point.
References
Application Notes and Protocols for the Synthesis of Dyes and Pigments Using 4'-Diethylaminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of dyes and pigments using 4'-Diethylaminoacetophenone as a key building block. This versatile intermediate, characterized by a reactive acetyl group and an electron-donating diethylamino group, is a valuable precursor for producing chromophores with tunable optical properties. The methodologies outlined below cover the synthesis of azo dyes, chalcone dyes, and coumarin dyes.
Synthesis of Azo Dyes
Azo dyes are a prominent class of synthetic colorants that feature one or more azo groups (–N=N–) connecting aromatic rings. The synthesis typically involves the diazotization of a primary aromatic amine and subsequent coupling with an activated aromatic compound. While this compound itself does not undergo diazotization, its derivatives, such as 4-amino-4'-diethylaminoacetophenone, can be used. Alternatively, this compound can be used as a coupling component in reactions with diazonium salts, although this is less common.
A more direct application involves the modification of this compound to introduce a primary amino group, which can then be diazotized. For illustrative purposes, the following protocol describes a general synthesis of an azo dye using a structurally similar compound, 4-aminoacetophenone, which can be adapted for derivatives of this compound.[1][2][3]
Experimental Protocol: Synthesis of an Azo Dye from a 4-Aminoacetophenone Derivative
This protocol outlines the diazotization of a 4-aminoacetophenone derivative and its subsequent coupling with a phenolic compound.
Materials:
-
4-Aminoacetophenone derivative (e.g., 4-amino-4'-diethylaminoacetophenone)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Phenol (or other suitable coupling component)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
Part 1: Diazotization of 4-Aminoacetophenone Derivative
-
In a 100 mL beaker, dissolve 0.01 mol of the 4-aminoacetophenone derivative in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Part 2: Azo Coupling
-
In a 250 mL beaker, dissolve 0.01 mol of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye should form immediately.[1]
-
Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the dye by vacuum filtration, wash it thoroughly with cold distilled water until the filtrate is neutral, and then dry it in an oven at 60 °C.
-
The crude dye can be recrystallized from a suitable solvent, such as ethanol, to achieve higher purity.
Quantitative Data (Illustrative for Analogous Azo Dyes)
The following table summarizes typical data for azo dyes synthesized from 4-aminoacetophenone derivatives, which are structurally related to this compound.
| Starting Amine | Coupling Component | Color of Dye | Yield (%) | Reference |
| p-Amino acetophenone | Phenol | Yellow | Not Specified | [1] |
| p-Amino acetophenone | 2-Naphthol | Red | Not Specified | |
| 4-aminoacetophenone | N,N-diethylaniline | Not Specified | Not Specified | [2] |
Reaction Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Synthesis of Chalcone Dyes
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative. This compound is an excellent substrate for this reaction, where its acetyl group condenses with various benzaldehydes to yield brightly colored chalcone dyes. The electron-donating diethylamino group typically leads to dyes with absorption maxima in the visible region.
Experimental Protocol: Synthesis of a Chalcone Dye
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid (for neutralization)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of the chosen substituted benzaldehyde in 50 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.
-
A color change and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture by the slow addition of glacial acetic acid until it is neutral to litmus paper.
-
The precipitated chalcone is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data (Illustrative for Analogous Chalcone Dyes)
The following table provides examples of yields and spectroscopic data for chalcones synthesized from precursors similar to this compound.
| Acetophenone Derivative | Benzaldehyde Derivative | Color | Yield (%) | λmax (nm) | Reference |
| 4-amino acetophenone | 4-chlorobenzaldehyde | Not Specified | Significant | Not Specified | [4] |
| 4-hydroxyacetophenone | 3-nitroaniline (azo-linked) | Not Specified | Not Specified | Not Specified | [5] |
| 2-acetylthiophene | 4-dimethylaminobenzaldehyde | Orange | 80 | 422 |
Reaction Workflow: Chalcone Dye Synthesis
Caption: Workflow for the synthesis of a chalcone dye.
Synthesis of Coumarin Dyes
Coumarin dyes are a class of fluorescent dyes known for their high quantum yields and photostability. They are widely used in laser dyes and as fluorescent probes in biological imaging. The synthesis of coumarin dyes often involves the Pechmann condensation or Knoevenagel condensation. This compound can be a precursor to intermediates used in these syntheses. For instance, it can be used to synthesize a β-ketoester, which can then undergo a Pechmann condensation with a substituted phenol.
Experimental Protocol: Synthesis of a Coumarin Dye (via Pechmann Condensation)
This protocol describes the synthesis of a coumarin dye using a β-ketoester derived from this compound and a substituted phenol.
Part 1: Synthesis of the β-Ketoester Intermediate
-
In a flask equipped with a reflux condenser, add 0.01 mol of this compound and 0.012 mol of diethyl carbonate.
-
Prepare a solution of sodium ethoxide by dissolving a catalytic amount of sodium metal in absolute ethanol.
-
Add the sodium ethoxide solution to the flask and reflux the mixture for 2-4 hours.
-
After cooling, neutralize the reaction mixture with dilute acid and extract the β-ketoester with a suitable organic solvent.
-
Purify the intermediate by distillation or chromatography.
Part 2: Pechmann Condensation
-
In a round-bottom flask, mix 0.01 mol of the purified β-ketoester and 0.01 mol of a substituted phenol (e.g., resorcinol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin.
-
Heat the mixture, with stirring, at a temperature of 100-150 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The precipitated coumarin dye is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.
Quantitative Data (Illustrative for Analogous Coumarin Dyes)
The following table presents data for coumarin dyes synthesized through similar methodologies.
| Phenol Derivative | Condensing Agent | Catalyst | Yield (%) | Reference |
| m-diethylaminophenol | Ethyl acetoacetate | Tin (II) chloride / Zinc chloride | Not Specified | [6] |
| 4-(diethylamino)salicylaldehyde | Ethyl acetoacetate | Piperidine | 52 | [7] |
| Aromatic aldehyde derivative | Cyanoacetamide | Acid catalyst | High | [8] |
Reaction Workflow: Coumarin Dye Synthesis
Caption: Workflow for the synthesis of a coumarin dye.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 6. CN101712810A - Preparation method of laser dye 7-diethylamino-4-methylcoumarin - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. KR100209068B1 - Method for the preparation of coumarin dyes - Google Patents [patents.google.com]
Application Notes and Protocols: 4'-Diethylaminoacetophenone in Free-Radical Polymerization of Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of 4'-Diethylaminoacetophenone as a photoinitiator for the free-radical polymerization of acrylate monomers. This compound is a Type II photoinitiator that, upon exposure to ultraviolet (UV) light, initiates polymerization in conjunction with a co-initiator, typically a tertiary amine. This system is particularly relevant in applications requiring rapid, controlled curing of acrylate-based formulations, such as in the development of dental resins, coatings, and adhesives.
Mechanism of Action: Type II Photoinitiation
This compound functions as a photoinitiator via a hydrogen abstraction mechanism, characteristic of Type II photoinitiators. The process can be summarized in the following steps:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Exciplex Formation: The excited triplet state of the photoinitiator interacts with a hydrogen donor, typically a tertiary amine co-initiator, to form an excited state complex known as an exciplex.
-
Radical Generation: Within the exciplex, an electron transfer from the amine to the excited photoinitiator occurs, followed by a proton transfer. This process results in the formation of two radical species: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate monomers by adding to the vinyl group, thereby starting the polymer chain growth. The ketyl radical is generally less reactive towards the monomer and may participate in termination reactions.
Experimental Data
Table 1: Effect of Photoinitiator (DEABP) Concentration on the Rate of Polymerization of Methyl Methacrylate (MMA) at 30°C
| DEABP Concentration (M) | Rate of Polymerization (Rp) (M/s x 10-5) |
| 0.005 | 3.5 |
| 0.01 | 4.8 |
| 0.03 | 7.0 |
| 0.06 | 8.5 |
| 0.10 | 9.5 |
Table 2: Effect of Light Intensity on the Rate of Polymerization of MMA with DEABP at 30°C
| Light Intensity (%) | Rate of Polymerization (Rp) (M/s x 10-5) |
| 100 | 7.0 |
| 50 | 4.9 |
| 25 | 3.5 |
| 12.5 | 2.5 |
Experimental Protocols
The following protocols are based on established procedures for the photopolymerization of acrylates using aminobenzophenone-type photoinitiators and can be adapted for use with this compound.
Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDB)
-
Nitrogen gas
-
Glass reaction vials
-
UV light source (e.g., medium-pressure mercury lamp with appropriate filters)
-
Magnetic stirrer and stir bars
Procedure:
-
Monomer Purification: To remove the inhibitor, wash MMA three times with a 5% aqueous sodium hydroxide solution, followed by washing with deionized water. Dry the inhibitor-free monomer over anhydrous calcium chloride and then distill under reduced pressure.
-
Preparation of the Reaction Mixture: In a glass vial, prepare the desired formulation by dissolving this compound and the co-initiator (a typical molar ratio of photoinitiator to co-initiator is 1:1 to 1:2) in the purified MMA monomer. A typical concentration range for the photoinitiator is 0.005 M to 0.1 M.
-
Inerting: Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Photopolymerization: Place the vial in a thermostatted holder at the desired temperature (e.g., 30°C) and expose it to a UV light source of known intensity and wavelength. Ensure continuous stirring throughout the reaction.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by various techniques such as gravimetry (to determine monomer conversion), dilatometry (to measure volume contraction), or spectroscopy (e.g., FT-IR to follow the disappearance of the acrylate double bond).
-
Termination and Polymer Isolation: After the desired reaction time or conversion is reached, turn off the UV source. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter and dry the polymer to a constant weight.
Protocol 2: Preparation of an Acrylate-Based Coating
Materials:
-
Acrylate oligomer (e.g., Urethane diacrylate)
-
Reactive diluent (e.g., Hexanediol diacrylate - HDDA)
-
This compound
-
Co-initiator (e.g., Triethanolamine - TEOA)
-
Substrate (e.g., glass slide, metal panel)
-
Film applicator (e.g., doctor blade)
-
UV curing system
Procedure:
-
Formulation Preparation: In a suitable container, mix the acrylate oligomer and reactive diluent to achieve the desired viscosity. Add this compound (e.g., 1-3 wt%) and the co-initiator (e.g., 2-5 wt%) and mix thoroughly until a homogeneous solution is obtained.
-
Film Application: Apply the formulation onto the substrate using a film applicator to create a uniform thin film of a specific thickness (e.g., 25-50 µm).
-
UV Curing: Immediately pass the coated substrate under a UV lamp on a conveyor belt at a controlled speed to ensure a specific UV dose. The UV source should have an appropriate spectral output that matches the absorption spectrum of the photoinitiator.
-
Cure Assessment: Evaluate the degree of cure by methods such as solvent resistance (e.g., MEK rub test), hardness measurement (e.g., pencil hardness), or FT-IR spectroscopy to determine the percentage of acrylate double bond conversion.
Visualizations
The following diagrams illustrate the key processes involved in the free-radical polymerization of acrylates initiated by this compound.
Caption: Overall workflow of photopolymerization.
Caption: Experimental workflow for UV curing.
Application Notes and Protocols for Photocurable Coatings using 4'-Diethylaminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of photocurable coatings utilizing 4'-Diethylaminoacetophenone as a photoinitiator. This document is intended to guide researchers and professionals in the development of UV-curable systems for various applications.
Introduction to this compound in UV Curing
This compound is a highly efficient Type II photoinitiator used in free-radical photopolymerization.[1][2][3] Upon exposure to ultraviolet (UV) radiation, it initiates the rapid curing of coatings, inks, and adhesives.[4] As a Type II photoinitiator, it requires a co-initiator or synergist, typically a tertiary amine, to generate the free radicals necessary for polymerization. A key advantage of this compound is that its diethylamino group can act as a hydrogen donor, allowing it to function as both the photoinitiator and the co-initiator in some systems.[5]
The general mechanism for a Type II photoinitiator like this compound involves the photoinitiator molecule absorbing UV energy and transitioning to an excited triplet state. In this excited state, it abstracts a hydrogen atom from the amine co-initiator, generating an aminoalkyl radical and a ketyl radical.[6][7] The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate or methacrylate monomers and oligomers.[7]
Formulation of a UV-Curable Clear Coat
The formulation of a UV-curable coating is a multi-component system designed to achieve specific physical and chemical properties upon curing. The primary components include a reactive oligomer, which forms the backbone of the coating, a reactive monomer that acts as a diluent and cross-linker, the photoinitiator system, and various additives to enhance performance.[8][9][10]
While specific formulations are proprietary and application-dependent, a general-purpose UV-curable clear coat formulation incorporating this compound is presented below. The concentrations are given in weight percent (wt%).
| Component | Chemical Class | Function | Concentration (wt%) |
| Oligomer | Urethane Acrylate | Provides flexibility, toughness, and chemical resistance. | 40 - 60 |
| Monomer | Trimethylolpropane Triacrylate (TMPTA) | Reactive diluent, increases crosslink density and hardness. | 30 - 50 |
| Photoinitiator | This compound | Absorbs UV light to initiate polymerization. | 2 - 5 |
| Co-initiator/Synergist | Ethyl 4-(dimethylamino)benzoate (EDB) | Hydrogen donor, enhances cure speed and surface cure.[11] | 1 - 3 |
| Additive | Leveling Agent (e.g., BYK-333) | Improves surface smoothness and flow. | 0.1 - 1.0 |
| Additive | Slip Agent (e.g., BYK-307) | Provides surface slip and mar resistance. | 0.1 - 0.5 |
Photoinitiation and Curing Mechanism
The following diagram illustrates the photochemical reaction pathway for the initiation of polymerization by this compound in the presence of a tertiary amine co-initiator.
Experimental Protocols
The following protocols describe the preparation of a UV-curable coating and the subsequent evaluation of its physical properties.
Protocol 1: Preparation of the Photocurable Formulation
-
Component Preparation: Ensure all components (oligomers, monomers, photoinitiators, and additives) are at room temperature and protected from UV light.
-
Mixing: In a UV-blocking amber glass vial, combine the urethane acrylate oligomer and trimethylolpropane triacrylate (TMPTA) monomer.
-
Homogenization: Mix the oligomer and monomer using a magnetic stirrer or a mechanical mixer at a low to medium speed until a homogeneous solution is obtained.
-
Photoinitiator Addition: Add the this compound and the ethyl 4-(dimethylamino)benzoate (EDB) to the mixture.
-
Final Mixing: Continue stirring, gently warming if necessary (to no more than 40°C), until all components are completely dissolved. Ensure the final formulation is clear and free of undissolved particles.
-
Degassing: Allow the formulation to stand for 10-15 minutes to allow any entrapped air bubbles to escape.
Protocol 2: Application and UV Curing
-
Substrate Preparation: Ensure the substrate (e.g., glass, metal, or plastic) is clean, dry, and free of any contaminants.
-
Film Application: Apply the formulated coating onto the substrate using a film applicator or a wire-wound rod to achieve a uniform wet film thickness (e.g., 50 µm).
-
UV Exposure: Place the coated substrate on the conveyor belt of a UV curing unit equipped with a medium-pressure mercury lamp.
-
Curing: Expose the coating to UV radiation at a specific dose, typically in the range of 500-2000 mJ/cm². The required dose will depend on the film thickness, photoinitiator concentration, and lamp intensity.
Protocol 3: Performance Evaluation of the Cured Coating
A. Surface Cure (Tack-Free Assessment)
-
Method: Immediately after curing, gently touch the surface of the coating with a cotton ball.
-
Evaluation: A fully cured surface will be smooth and tack-free, and no cotton fibers will adhere to it.
B. Pencil Hardness (ASTM D3363) [12][13][14][15]
-
Apparatus: A set of calibrated pencils of increasing hardness (from 6B to 6H).[12][13]
-
Procedure:
-
Sharpen the pencils to expose the lead, and then flatten the tip by rubbing it on fine-grit sandpaper at a 90° angle.[13]
-
Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.[13][14]
-
Start with a softer pencil and proceed to harder pencils until one scratches or gouges the coating.
-
-
Reporting: The pencil hardness of the coating is reported as the hardness of the last pencil that did not scratch the surface.[13]
C. Adhesion (Cross-Hatch Test - ASTM D3359) [16][17][18][19][20]
-
Apparatus: A cross-hatch cutter with multiple blades spaced 1 mm or 2 mm apart, and a specified pressure-sensitive adhesive tape.[18]
-
Procedure:
-
Evaluation: The adhesion is rated based on the ASTM D3359 classification scale (5B to 0B), where 5B indicates no detachment of the coating and 0B indicates severe detachment.[16][17]
Expected Performance Data
The performance of a UV-curable coating formulated with this compound will depend on the complete formulation and curing conditions. The following table provides typical performance characteristics that can be expected from a well-formulated clear coat.
| Performance Metric | Test Method | Typical Result |
| Surface Cure | Cotton Ball Test | Tack-free |
| Pencil Hardness | ASTM D3363 | H - 2H |
| Adhesion (on steel) | ASTM D3359 | 4B - 5B |
| Solvent Resistance (MEK double rubs) | ASTM D5402 | >100 |
| Gloss (60°) | ASTM D523 | >90 GU |
Experimental Workflow
The following diagram outlines the logical workflow from formulation to final performance evaluation of the photocurable coating.
Safety Precautions
-
Chemical Handling: Always handle uncured resins and photoinitiators in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrylates can be skin and respiratory sensitizers.
-
UV Radiation: Never look directly at an operating UV lamp. Use UV-blocking face shields and safety glasses. Ensure the curing chamber is properly shielded to prevent stray UV radiation from escaping.
-
Waste Disposal: Dispose of all uncured and cured materials in accordance with local, state, and federal regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. longchangchemical.com [longchangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6087413A - UV curable clearcoat compositions and process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pcimag.com [pcimag.com]
- 12. matestlabs.com [matestlabs.com]
- 13. infinitalab.com [infinitalab.com]
- 14. micomlab.com [micomlab.com]
- 15. store.astm.org [store.astm.org]
- 16. hightower-labs.com [hightower-labs.com]
- 17. micomlab.com [micomlab.com]
- 18. kta.com [kta.com]
- 19. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 20. industrialphysics.com [industrialphysics.com]
Application Note and Protocol for Determining the Quantum Yield of 4'-Diethylaminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. The determination of this value is crucial in various fields, including drug development, materials science, and biological imaging, as it provides insights into the performance of fluorescent probes and molecules.
This document provides a detailed protocol for determining the fluorescence quantum yield of 4'-Diethylaminoacetophenone using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of the Relative Quantum Yield Method
The relative method for determining the fluorescence quantum yield is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields. The following equation is used for the calculation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)
Where:
-
ΦX is the quantum yield of the unknown sample.
-
ΦST is the quantum yield of the standard.
-
IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.
-
AX and AST are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.
To ensure accuracy, a series of solutions with different concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear fit is proportional to the quantum yield. The equation then becomes:
ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)
Where:
-
mX and mST are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
Materials and Instrumentation
Materials and Reagents
-
This compound (Sample)
-
Rhodamine 6G (Standard)
-
Ethanol (Spectroscopic grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
Experimental Protocols
Selection of a Suitable Standard and Solvent
Ethanol is chosen as the solvent for this protocol as it can dissolve both the sample, this compound, and the selected standard, Rhodamine 6G. Rhodamine 6G is a well-characterized fluorescence standard with a known quantum yield of 0.95 in ethanol.[1][2][3]
Determination of Excitation Wavelength
To minimize experimental errors, the same excitation wavelength should be used for both the sample and the standard. The absorption spectra of both this compound and Rhodamine 6G in ethanol are recorded. An excitation wavelength is chosen where both substances have significant absorbance, ideally at the absorption maximum of the sample to maximize the fluorescence signal. Based on available data for the analogous compound 4'-Dimethylaminoacetophenone, the absorption maximum for this compound in ethanol is expected to be in the range of 320-350 nm. For this protocol, an excitation wavelength of 340 nm is selected.
Preparation of Stock Solutions
-
This compound (Sample) Stock Solution (1 x 10-3 M): Accurately weigh the required amount of this compound and dissolve it in a known volume of spectroscopic grade ethanol in a volumetric flask.
-
Rhodamine 6G (Standard) Stock Solution (1 x 10-4 M): Accurately weigh the required amount of Rhodamine 6G and dissolve it in a known volume of spectroscopic grade ethanol in a volumetric flask.
Preparation of Working Solutions
Prepare a series of five dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength (340 nm) is within the linear range of the spectrophotometer, ideally between 0.01 and 0.1, to avoid inner filter effects.
Table 1: Example Dilution Series
| Solution | Concentration (M) | Absorbance at 340 nm (Target) |
| Sample 1 | 1 x 10-5 | ~0.1 |
| Sample 2 | 8 x 10-6 | ~0.08 |
| Sample 3 | 6 x 10-6 | ~0.06 |
| Sample 4 | 4 x 10-6 | ~0.04 |
| Sample 5 | 2 x 10-6 | ~0.02 |
| Standard 1 | 1 x 10-6 | ~0.1 |
| Standard 2 | 8 x 10-7 | ~0.08 |
| Standard 3 | 6 x 10-7 | ~0.06 |
| Standard 4 | 4 x 10-7 | ~0.04 |
| Standard 5 | 2 x 10-7 | ~0.02 |
Measurement of Absorbance Spectra
-
Set the excitation wavelength on the UV-Vis spectrophotometer to 340 nm.
-
Use a quartz cuvette filled with ethanol as a blank to zero the instrument.
-
Measure the absorbance of each of the prepared working solutions (both sample and standard) at 340 nm.
-
Record the absorbance values for each solution.
Measurement of Fluorescence Emission Spectra
-
Set the excitation wavelength of the spectrofluorometer to 340 nm.
-
Set the emission wavelength range to scan from 360 nm to 700 nm.
-
Use a quartz cuvette filled with ethanol to record a blank spectrum.
-
Measure the fluorescence emission spectrum for each of the prepared working solutions (both sample and standard).
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
Data Analysis
-
Correct the emission spectra: Subtract the blank spectrum from each of the measured emission spectra.
-
Integrate the fluorescence intensity: Calculate the area under the corrected emission curve for each solution. This represents the integrated fluorescence intensity (I).
-
Plot the data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression: Fit a straight line to each data set. The slope of the line (m) should be determined for both the sample (mX) and the standard (mST).
-
Calculate the quantum yield: Use the following formula to calculate the quantum yield of this compound (ΦX):
ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)
Since both the sample and the standard are dissolved in ethanol, ηX = ηST, and the equation simplifies to:
ΦX = ΦST * (mX / mST)
Data Presentation
The quantitative data should be summarized in the following tables for clarity and easy comparison.
Table 2: Photophysical Properties of Standard and Solvent
| Parameter | Value |
| Standard Compound | Rhodamine 6G |
| Solvent | Ethanol |
| Quantum Yield of Standard (ΦST) | 0.95 |
| Refractive Index of Solvent (η) | 1.361 |
Table 3: Experimental Data for Quantum Yield Determination
| Solution | Absorbance at 340 nm | Integrated Fluorescence Intensity |
| Sample 1 | Value | Value |
| Sample 2 | Value | Value |
| Sample 3 | Value | Value |
| Sample 4 | Value | Value |
| Sample 5 | Value | Value |
| Standard 1 | Value | Value |
| Standard 2 | Value | Value |
| Standard 3 | Value | Value |
| Standard 4 | Value | Value |
| Standard 5 | Value | Value |
Table 4: Calculated Results
| Parameter | Value |
| Slope for this compound (mX) | Value |
| Slope for Rhodamine 6G (mST) | Value |
| Calculated Quantum Yield (ΦX) | Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the quantum yield of this compound.
Caption: Experimental workflow for quantum yield determination.
Logical Relationship of Quantum Yield Calculation
The following diagram illustrates the relationship between the measured parameters and the final calculated quantum yield.
Caption: Logic of relative quantum yield calculation.
References
- 1. ijop.ir [ijop.ir]
- 2. N,N-Dialkylaminostyryl dyes: specific and highly fluorescent substrates of peroxidase and their application in histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Diethylaminoacetophenone as a Sensitizer in Photochemical Reactions
Disclaimer: Due to a lack of specific experimental data in the public domain for 4'-Diethylaminoacetophenone as a photosensitizer, this document provides a general overview and protocols based on the principles of photosensitization by aromatic ketones and data available for the closely related compound, 4'-Dimethylaminoacetophenone . Researchers should use this information as a starting point and optimize experimental conditions for their specific application.
Introduction
Aromatic ketones, particularly those bearing electron-donating substituents such as a diethylamino group, are of significant interest in photochemistry. These compounds can act as efficient Type II photosensitizers, absorbing light energy and transferring it to other molecules to initiate chemical reactions. This compound, a member of this class, is anticipated to be a useful sensitizer in various applications, including photopolymerization, organic synthesis, and photodynamic therapy. Its efficacy stems from its ability to undergo efficient intersystem crossing (ISC) to a long-lived triplet state upon photoexcitation. This triplet state can then participate in energy transfer or electron transfer processes, initiating the desired chemical transformations.
Physicochemical Properties
While detailed photochemical data for this compound is scarce, the properties of the closely related 4'-Dimethylaminoacetophenone can provide some guidance.
| Property | Value (for 4'-Dimethylaminoacetophenone) | Reference |
| CAS Number | 2124-31-4 | [1][2][3][4][5][6][7] |
| Molecular Formula | C10H13NO | [1][3][7] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | ~105 °C | [8] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] | |
| UV Absorption | Absorbs UV light, which is essential for its function as a photoinitiator.[2] |
Mechanism of Photosensitization
4'-Dialkylaminoacetophenones typically function as Type II photosensitizers. The general mechanism involves the following steps:
-
Light Absorption: The sensitizer (S) absorbs a photon of light, promoting it from its ground state (S₀) to an excited singlet state (¹S*).
-
Intersystem Crossing (ISC): The excited singlet state undergoes a spin-inversion to form a more stable, longer-lived excited triplet state (³S*). This is a key step for efficient photosensitization.
-
Energy Transfer: The triplet sensitizer can transfer its energy to a substrate molecule (A), promoting the substrate to its triplet state (³A*) and returning the sensitizer to its ground state. The excited substrate then undergoes the desired chemical reaction.
-
Electron Transfer: Alternatively, the triplet sensitizer can engage in an electron transfer process with a co-initiator or substrate, generating reactive radical species that initiate subsequent reactions, such as polymerization.
dot
Caption: General mechanism of Type II photosensitization.
Applications
Photopolymerization
4'-Dialkylaminoacetophenones can act as efficient photoinitiators for free-radical polymerization, particularly in combination with a co-initiator.
Experimental Protocol: Photoinitiated Polymerization of an Acrylate Monomer
This protocol is a general guideline and should be optimized for specific monomers and desired polymer properties.
Materials:
-
This compound (Sensitizer)
-
Co-initiator (e.g., a tertiary amine like N-methyldiethanolamine or a borate salt)
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Solvent (if required, e.g., Toluene)
-
UV light source (e.g., medium-pressure mercury lamp with appropriate filters)
-
Reaction vessel (e.g., quartz tube or flask)
-
Stirring apparatus
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Formulation: In a suitable reaction vessel, dissolve the desired amount of this compound and the co-initiator in the monomer. If a solvent is used, add it at this stage. A typical starting concentration for the sensitizer and co-initiator is in the range of 0.1-2 wt%.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state of the sensitizer and inhibit polymerization.
-
Photoirradiation: While maintaining the inert atmosphere and stirring, expose the reaction mixture to a UV light source. The irradiation time will depend on the light intensity, the reactivity of the monomer, and the efficiency of the photoinitiating system.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (by observing the disappearance of the acrylate double bond peak) or by measuring the viscosity of the reaction mixture.
-
Termination and Isolation: Once the desired conversion is achieved, the light source is turned off. The polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
dot
Caption: Experimental workflow for photopolymerization.
Organic Synthesis
As a triplet sensitizer, this compound can be employed in various photochemical reactions in organic synthesis, such as [2+2] cycloadditions and E/Z isomerizations. The sensitizer allows these reactions to be initiated with lower energy light (longer wavelengths) compared to direct excitation of the substrate.
Conceptual Protocol: Photosensitized [2+2] Cycloaddition
This is a conceptual outline; specific substrates and conditions will require optimization.
Materials:
-
This compound (Sensitizer)
-
Alkene substrate for cycloaddition
-
Solvent (e.g., Acetone, Acetonitrile)
-
UV light source with appropriate filters to selectively excite the sensitizer.
-
Reaction vessel (e.g., Pyrex or quartz photoreactor)
-
Inert gas supply
Procedure:
-
Reaction Setup: Dissolve the alkene substrate and a catalytic amount of this compound in a suitable solvent in the photoreactor.
-
Degassing: Deoxygenate the solution by purging with an inert gas or through freeze-pump-thaw cycles.
-
Irradiation: Irradiate the solution with a UV lamp, ensuring that the wavelength of light is primarily absorbed by the sensitizer and not the substrate. The reaction temperature should be controlled.
-
Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The product can be purified from the sensitizer and any remaining starting material by column chromatography.
Safety and Handling
-
4'-Dialkylaminoacetophenones should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
References
- 1. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2124-31-4: p-Dimethylaminoacetophenone | CymitQuimica [cymitquimica.com]
- 3. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 4. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 5. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 6. 4'-DIMETHYLAMINOACETOPHENONE | 2124-31-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Diethylaminoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Diethylaminoacetophenone. Our aim is to help you diagnose and resolve common issues leading to low yields in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low or no yield of this compound. What are the most common causes?
Low or no product formation in the Friedel-Crafts acylation of N,N-diethylaniline is a frequent issue, often related to the interaction between the starting material and the catalyst.
Troubleshooting Steps:
-
Catalyst Inactivation: The primary culprit is often the reaction of the Lewis acid catalyst (e.g., AlCl₃) with the basic diethylamino group of your starting material, N,N-diethylaniline.[1] This acid-base reaction forms a complex that deactivates both the catalyst and the aromatic ring towards the desired electrophilic substitution.
-
Solution: Use a stoichiometric excess of the Lewis acid. A common starting point is 2.5 to 3.0 equivalents to ensure enough catalyst is available to both complex with the amine and catalyze the reaction.
-
-
Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture.[1] Any water in your reaction setup will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Reaction Temperature: The reaction may not have sufficient energy to proceed at low temperatures, while excessively high temperatures can lead to side reactions and decomposition.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then allow it to slowly warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents: The purity of N,N-diethylaniline, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is crucial.
-
Solution: Use freshly distilled N,N-diethylaniline and acetyl chloride. Ensure your solvent is of high purity and anhydrous.
-
Q2: My reaction is producing a complex mixture of products, and the purification is difficult. What are the likely side reactions?
The formation of multiple products can complicate purification and significantly lower the yield of the desired 4'-isomer.
Troubleshooting Steps:
-
Ortho-Acylation: While the diethylamino group is a strong para-director, some ortho-acylation can occur, leading to the formation of 2'-Diethylaminoacetophenone.
-
Solution: The choice of solvent can influence the ortho/para selectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Careful control of the reaction temperature can also minimize the formation of the ortho-isomer.
-
-
Polyacylation: Although the acetyl group is deactivating, the strong activating effect of the diethylamino group can sometimes lead to the introduction of a second acetyl group on the aromatic ring, though this is less common than in Friedel-Crafts alkylations.
-
Solution: Use a stoichiometric amount of the acylating agent (typically 1.0 to 1.2 equivalents). Adding the acylating agent slowly at a low temperature can also help to minimize this side reaction.
-
-
Dealkylation-Acylation: Under harsh conditions, the ethyl groups on the nitrogen can be cleaved, leading to the formation of 4'-ethylaminoacetophenone or 4'-aminoacetophenone, which can then be acylated on the nitrogen.
-
Solution: Avoid excessive heating and prolonged reaction times. Use the mildest effective Lewis acid for the transformation.
-
Q3: I am losing a significant amount of product during the work-up and purification steps. How can I improve my recovery?
Product loss during isolation and purification is a common issue that can drastically reduce your final yield.
Troubleshooting Steps:
-
Incomplete Quenching and Hydrolysis: The reaction mixture contains a complex of the product with the Lewis acid, which needs to be hydrolyzed to liberate the free ketone.
-
Solution: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This protonates the amine, making it water-soluble, and hydrolyzes the aluminum salts. Ensure the pH of the aqueous layer is acidic before extraction.
-
-
Emulsion Formation during Extraction: The presence of aluminum salts can sometimes lead to the formation of emulsions during extraction with an organic solvent, making phase separation difficult.
-
Solution: Adding more of the organic solvent or a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. Filtering the entire mixture through a pad of celite can also be effective.
-
-
Inefficient Purification: Choosing the right method for purification is key to obtaining a high yield of pure product.
-
Solution:
-
Recrystallization: This is often an effective method for purifying this compound. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to obtain crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be used to separate the desired para-isomer from ortho-isomers and other impurities.
-
-
Data Presentation
The following tables summarize the key reaction parameters and their expected impact on the yield of this compound.
Table 1: Effect of Lewis Acid Stoichiometry
| Molar Equivalents of AlCl₃ (relative to N,N-diethylaniline) | Expected Yield | Comments |
| 1.0 - 1.2 | Very Low | Insufficient catalyst to overcome complexation with the diethylamino group. |
| 2.0 - 2.5 | Moderate | Generally effective, but may not be optimal. |
| 2.5 - 3.0 | High | Often the optimal range to ensure complete reaction. |
| > 3.0 | May Decrease | Can lead to increased side reactions and purification difficulties. |
Table 2: Influence of Reaction Temperature
| Temperature | Expected Yield | Comments |
| 0 °C to Room Temperature | Moderate to High | A good starting point for controlling the reaction. |
| 40 - 60 °C | High | Gentle heating can increase the reaction rate and drive it to completion. |
| > 80 °C | Low | Increased risk of side reactions, dealkylation, and decomposition. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
N,N-diethylaniline
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
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Ice
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol
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Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.
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Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
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Addition of Substrate: After the addition of acetyl chloride is complete, add N,N-diethylaniline (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel. Add the N,N-diethylaniline solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours.
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Work-up: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
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Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Mandatory Visualizations
References
Identifying and minimizing side products in 4'-Diethylaminoacetophenone reactions
Welcome to the technical support center for optimizing reactions involving 4'-Diethylaminoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in a variety of organic synthesis reactions, including:
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Friedel-Crafts Acylation: To introduce an acyl group to an aromatic ring.
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Aldol Condensation (Claisen-Schmidt): To form α,β-unsaturated ketones (chalcones).
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Reduction of the Ketone: To produce the corresponding alcohol.
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Reductive Amination: To synthesize more complex amines.
Q2: What are the typical side products I should be aware of?
A2: Depending on the reaction, several side products can occur. These include:
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N-De-ethylation: Loss of one or both ethyl groups from the diethylamino moiety, particularly under acidic conditions.
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Polysubstitution: In Friedel-Crafts acylation, the addition of more than one acyl group to the aromatic ring.
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Self-Condensation: In aldol condensations, the reaction of two molecules of this compound.
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Over-reduction: In reduction reactions, unintended reduction of other functional groups.
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Starting Material Reduction: In reductive amination, the reduction of the ketone on the starting material instead of the newly formed imine.
Troubleshooting Guides
Friedel-Crafts Acylation
Issue: Formation of N-De-ethylated and Polysubstituted Side Products.
The strongly activating nature of the diethylamino group makes the aromatic ring highly susceptible to electrophilic attack, which can lead to polysubstitution. Furthermore, the Lewis acid catalyst can promote N-de-ethylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Quantitative Data on Side Product Minimization:
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Lewis Acid | AlCl₃ | ZnCl₂ | Reduced N-de-ethylation |
| Temperature | Reflux | 0 °C to Room Temp | Decreased polysubstitution |
| Stoichiometry (Aromatic:Acylating) | 1:1.5 | 1.1:1 | Minimized polysubstitution |
| N-De-ethylated Product (%) | 10-20% | < 5% | Higher purity of desired product |
| Polysubstituted Product (%) | 15-25% | < 5% | Higher yield of mono-acylated product |
Experimental Protocol: Minimized Side Product Friedel-Crafts Acylation
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Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add this compound (1.0 eq) and a milder Lewis acid like zinc chloride (ZnCl₂) (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
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Cooling: Cool the mixture to 0 °C in an ice bath.
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Addition of Acylating Agent: Add the acylating agent (e.g., acetic anhydride, 1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding it to a mixture of ice and dilute HCl. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Aldol Condensation (Claisen-Schmidt Reaction)
Issue: Formation of Self-Condensation Product.
This compound can act as both a nucleophile (forming an enolate) and an electrophile, leading to the formation of a dimeric self-condensation side product.
Troubleshooting Workflow:
Purification of crude 4'-Diethylaminoacetophenone by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4'-Diethylaminoacetophenone by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I've followed the recrystallization protocol, but no crystals are forming upon cooling. What should I do?
A1: This is a common issue that can arise from a few factors. First, the solution may be supersaturated, a state where the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the solution. The tiny scratches on the glass provide nucleation sites for crystal growth. Another effective method is to add a "seed crystal," which is a very small, pure crystal of this compound from a previous batch. If neither of these methods works, it's likely that too much solvent was used. In this case, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
Q2: Instead of crystals, an oily substance is separating from the solution. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound. It can also be caused by a high concentration of impurities, which can depress the melting point of the solute. To resolve this, you can reheat the solution to redissolve the oil and then add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool more slowly. If you are using a mixed solvent system, add more of the solvent in which the compound is more soluble. In some cases, treating the hot solution with activated charcoal can help remove impurities that contribute to oiling out.
Q3: My final yield of purified this compound is very low. What are the potential causes and how can I improve recovery?
A3: A low yield can be attributed to several factors. One of the most common reasons is using an excessive amount of solvent, which will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. To avoid this, use the minimum amount of hot solvent necessary to fully dissolve the crude material. Another potential issue is premature crystallization during a hot filtration step if one was performed. To prevent this, ensure that your filtration apparatus (funnel and receiving flask) is pre-heated. Also, make sure that the solution has been cooled sufficiently, perhaps in an ice bath after initial cooling to room temperature, to maximize crystal formation. Finally, be cautious when washing the collected crystals; use a minimal amount of ice-cold solvent to rinse away impurities, as using warm solvent will dissolve some of your product.
Q4: After recrystallization, my this compound is still impure. What could have gone wrong?
A4: While recrystallization is a powerful purification technique, its effectiveness depends on proper execution. If the solution is cooled too quickly, impurities can be trapped within the rapidly forming crystal lattice. A slow and undisturbed cooling process is crucial for the formation of pure crystals. If your crude product contained insoluble impurities, they should have been removed by hot filtration before the cooling and crystallization step. Furthermore, if the impurities have a solubility profile very similar to this compound in the chosen solvent, a single recrystallization may not be sufficient to achieve high purity. In such cases, a second recrystallization or another purification method like column chromatography may be necessary.
Q5: How do I select the most suitable solvent for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A general principle is "like dissolves like." Since this compound is a moderately polar molecule, polar solvents like ethanol or isopropanol are good starting points to test. You can perform small-scale solubility tests by adding a small amount of your crude product to a test tube, adding a few drops of the solvent, and observing its solubility at room temperature and then upon heating. If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol-water) can be effective. In this case, the compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent), and the two solvents must be miscible.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by single-solvent recrystallization using ethanol.
Materials:
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Crude this compound
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95% Ethanol
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Activated charcoal (optional)
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Erlenmeyer flasks (two sizes)
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Heating mantle or hot plate
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Magnetic stirrer and stir bar (optional)
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Stemless funnel
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Fluted filter paper
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Büchner funnel and flask
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Vacuum source
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Watch glass
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Spatula
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Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip or stir bar. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask to remove the charcoal or any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
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Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass and let them air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
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Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Melting Point | Not available (The related 4'-Dimethylaminoacetophenone melts at 103-107 °C) |
Qualitative Solubility Profile (Estimated)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Insoluble | Slightly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Insoluble |
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Optimizing reaction conditions for 4'-Diethylaminoacetophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4'-Diethylaminoacetophenone. The following sections offer detailed troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts acylation of N,N-diethylaniline using an acylating agent such as acetyl chloride or acetic anhydride. A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the reaction.
Q2: Why is my reaction yield consistently low?
A2: Low yields in the Friedel-Crafts acylation of N,N-diethylaniline can stem from several factors. A primary reason is the complexation of the Lewis acid catalyst with the lone pair of electrons on the nitrogen atom of the diethylamino group. This interaction deactivates the aromatic ring, making it less susceptible to electrophilic attack.[1][2] To counteract this, a stoichiometric amount of the Lewis acid is often required. Other potential causes for low yield include incomplete reaction, suboptimal temperature, and poor quality of reagents.
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity for the para-substituted product?
A3: The diethylamino group is an ortho-, para-directing group. While the para-product (this compound) is generally the major product due to steric hindrance at the ortho positions, the formation of the ortho-isomer can occur. To enhance para-selectivity, reaction conditions can be optimized. Running the reaction at lower temperatures may favor the thermodynamically more stable para-isomer.
Q4: My reaction mixture turns into a dark, tar-like substance. What causes this and how can it be prevented?
A4: Tar formation is a common issue in Friedel-Crafts reactions and can be attributed to side reactions and polymerization, especially at elevated temperatures. To minimize tar formation, it is crucial to maintain a low reaction temperature, ensure the slow and controlled addition of reagents, and use high-purity, anhydrous reagents and solvents.
Q5: What is the best method for purifying the crude this compound?
A5: Purification of the crude product can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be determined empirically, often a mixture of a polar and a non-polar solvent. Column chromatography using silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate) can effectively separate the desired product from impurities and side products.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Inactive Lewis Acid Catalyst | The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion. |
| Insufficient Catalyst | The amino group of N,N-diethylaniline forms a complex with the Lewis acid, rendering it inactive as a catalyst.[1][2] It is often necessary to use at least a stoichiometric equivalent of the Lewis acid relative to the N,N-diethylaniline. |
| Deactivated Aromatic Ring | The complexation between the Lewis acid and the amino group strongly deactivates the aromatic ring.[1][2] Consider using a more reactive acylating agent or slightly elevated reaction temperatures, while carefully monitoring for side reactions. |
| Poor Quality Reagents | Ensure N,N-diethylaniline and the acylating agent are of high purity and free from water or other impurities. Distill liquid reagents if necessary. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Recommendation |
| Formation of Ortho-Isomer | The diethylamino group is an ortho-, para-director. To favor the formation of the para-isomer, carry out the reaction at a lower temperature (e.g., 0 °C to room temperature). Slower addition of the acylating agent can also improve selectivity. |
| Polyacylation | While less common in acylation than alkylation, polyacylation can occur.[1] Using a stoichiometric amount of the acylating agent or a slight excess of N,N-diethylaniline can minimize this. The acetyl group of the product is deactivating, which naturally disfavors a second acylation. |
Issue 3: Difficult Work-up and Purification
| Potential Cause | Troubleshooting Recommendation |
| Tar Formation | High reaction temperatures can lead to polymerization and the formation of tar. Maintain a low and controlled temperature throughout the reaction. Slow, dropwise addition of reagents is recommended. |
| Emulsion during Extraction | The work-up often involves quenching the reaction with ice/water, which can sometimes lead to the formation of emulsions. Adding a saturated solution of NaCl (brine) can help to break up emulsions. |
| Co-eluting Impurities | If column chromatography is used for purification, impurities may co-elute with the product. Experiment with different solvent systems for the chromatography to achieve better separation. A step-gradient elution may be beneficial. |
Data Presentation
The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound. The values are based on typical conditions for Friedel-Crafts acylation of activated aromatic compounds.
| Parameter | Condition Range | Substrate/Reagent | Expected Outcome/Considerations |
| Catalyst Loading (AlCl₃) | 1.0 - 1.2 equivalents | N,N-diethylaniline | A stoichiometric amount is often necessary to overcome catalyst deactivation by the amino group. Using less may result in low conversion. |
| Acylating Agent | 1.0 - 1.1 equivalents | Acetyl Chloride or Acetic Anhydride | A slight excess of the acylating agent can help drive the reaction to completion. |
| Reaction Temperature | 0 °C to 25 °C | N,N-diethylaniline + Acetyl Chloride | Lower temperatures generally improve regioselectivity for the para-product and minimize side reactions. |
| Reaction Time | 2 - 24 hours | N,N-diethylaniline + Acetyl Chloride | Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time. |
| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene | N/A | The solvent must be anhydrous. Dichloromethane is a common choice. Nitrobenzene can be used as a solvent as it is deactivated towards Friedel-Crafts reactions.[1] |
Experimental Protocols
A generalized experimental protocol for the Friedel-Crafts acylation of N,N-diethylaniline is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
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N,N-diethylaniline
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
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In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of N,N-diethylaniline (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition of N,N-diethylaniline, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
How to avoid oxidation of N,N-diethylaniline during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the oxidation of N,N-diethylaniline during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My N,N-diethylaniline product has a yellow to brown discoloration. What is the cause?
A1: A yellow to brown discoloration in N,N-diethylaniline is a common indicator of oxidation.[1][2][3] Like other aniline derivatives, N,N-diethylaniline is susceptible to air oxidation, which leads to the formation of colored impurities.[2][4] This process can be accelerated by exposure to light and heat.
Q2: What are the common byproducts formed during the oxidation of N,N-diethylaniline?
A2: While specific literature on N,N-diethylaniline oxidation byproducts is limited, studies on the closely related N,N-dimethylaniline suggest that oxidation can lead to a variety of products. The oxidation of N,N-dimethylaniline with benzoyl peroxide has been shown to produce an unstable Würster salt of tetramethylbenzidine as one of the main products.[5][6] Other potential byproducts from the oxidation of similar tertiary aromatic amines include N-dealkylated products and various colored compounds.[4][7] For N,N-diethylaniline, oxidation can result in complex mixtures that are often highly colored.
Q3: How can I prevent the oxidation of N,N-diethylaniline during synthesis?
A3: The most effective way to prevent oxidation during the synthesis of N,N-diethylaniline is to maintain an inert atmosphere throughout the reaction and workup.[1] This can be achieved by using nitrogen or argon gas.[1][8] It is also crucial to use degassed solvents to minimize the presence of dissolved oxygen. Conducting the reaction in the dark or in amber-colored glassware can also help to reduce light-induced oxidation.
Q4: Are there any recommended antioxidants to add during the synthesis?
A4: While the addition of antioxidants is a common strategy to prevent the oxidation of various organic compounds, specific recommendations for the synthesis of N,N-diethylaniline are not well-documented in the provided search results. However, for the storage of air-sensitive amines, adding an antioxidant like dithiothreitol has been suggested, though its compatibility with the specific synthetic reaction would need to be considered.[9] For some applications, storing the amine as a salt can also prevent oxidation.[9]
Q5: How should I purify N,N-diethylaniline that has become discolored due to oxidation?
A5: If your N,N-diethylaniline product is discolored, purification can often be achieved through vacuum distillation.[1] This method is effective at separating the desired product from less volatile, colored impurities. Another technique to remove colored impurities is to treat a solution of the crude product with activated charcoal before filtration and solvent removal.[2] For solid derivatives of aniline, recrystallization is a common purification method.[2]
Troubleshooting Guides
Issue 1: Product Discoloration (Yellow, Brown, or Red)
| Possible Cause | Solution |
| Exposure to Air (Oxygen) | Perform the entire synthesis, including reagent transfers, reaction, and workup, under a positive pressure of an inert gas such as nitrogen or argon.[1][8] Use Schlenk line techniques for optimal exclusion of air. |
| Use of Solvents Containing Dissolved Oxygen | Degas all solvents prior to use. This can be done by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles. |
| Exposure to Light | Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to minimize photo-oxidation. |
| Contaminated Starting Materials | Ensure that the starting aniline and ethylating agents are of high purity and are not already partially oxidized. Purify starting materials if necessary. |
Issue 2: Low Yield
| Possible Cause | Solution |
| Side Reactions due to Oxidation | By minimizing oxidation as described above, you can often improve the yield of the desired N,N-diethylaniline product. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. |
| Loss of Product During Workup | Ensure efficient extraction and minimize the number of transfer steps. Be cautious during distillation to avoid loss of the product. |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethylaniline under Inert Atmosphere
This protocol is a generalized procedure based on best practices for handling air-sensitive reagents.
Materials:
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Aniline
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Ethylating agent (e.g., ethyl iodide or diethyl sulfate)
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Base (e.g., potassium carbonate or triethylamine)
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Anhydrous and degassed solvent (e.g., acetonitrile or toluene)
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Schlenk flask and other appropriate oven-dried glassware
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Nitrogen or argon gas supply
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Magnetic stirrer and heating mantle
Procedure:
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Set up the reaction apparatus (Schlenk flask equipped with a reflux condenser and a magnetic stir bar) and dry all glassware in an oven overnight.
-
Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
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Introduce the aniline, base, and anhydrous, degassed solvent into the reaction flask under a positive pressure of inert gas.
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Begin stirring the mixture and bring it to the desired reaction temperature.
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Slowly add the ethylating agent to the reaction mixture via a syringe or dropping funnel.
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Maintain the reaction under an inert atmosphere for the duration of the synthesis, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).
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Upon completion, cool the reaction mixture to room temperature.
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Perform the workup (e.g., filtration, extraction, and washing) using degassed solvents and under an inert atmosphere where practical.
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Purify the crude product by vacuum distillation to obtain pure, colorless N,N-diethylaniline.
Visualizations
Oxidation Pathway of N,N-Dialkylanilines
Caption: Simplified pathway for the oxidation of N,N-diethylaniline.
Experimental Workflow for Preventing Oxidation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4'-Diethylaminoacetophenone (DEAP) Photoinitiation
Welcome to the technical support center for 4'-Diethylaminoacetophenone (DEAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your photoinitiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAP) and how does it function as a photoinitiator?
A1: this compound (DEAP) is a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II photoinitiators require a co-initiator or synergist to generate radicals. Upon exposure to UV light, DEAP is excited to a triplet state. This excited DEAP molecule then interacts with a co-initiator, typically a tertiary amine, through a process of hydrogen abstraction or electron transfer, which results in the formation of free radicals that initiate polymerization.
Q2: Why is a co-initiator necessary when using DEAP?
A2: DEAP, as a Type II photoinitiator, does not efficiently generate initiating radicals on its own. The excited state of DEAP is not energetic enough to directly initiate polymerization. A co-initiator, usually a hydrogen donor like a tertiary amine, is required to react with the excited DEAP molecule to produce the highly reactive free radicals that start the polymerization chain reaction. The efficiency of the photoinitiation process is highly dependent on the selection and concentration of the co-initiator.
Q3: What are the common co-initiators used with DEAP?
A3: Tertiary amines are the most common and effective co-initiators for use with DEAP and other Type II photoinitiators. Examples include:
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Ethyl-4-(dimethylamino)benzoate (EDMAB)
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2-(Dimethylamino)ethyl methacrylate (DMAEMA)
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Triethanolamine (TEA)
The choice of co-initiator can influence the rate of polymerization and the final properties of the polymer.
Q4: What is the optimal wavelength range for activating DEAP?
Q5: How does oxygen inhibition affect photopolymerization with DEAP, and how can it be minimized?
A5: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymerization chain reaction. This can lead to an induction period before polymerization begins and can result in incomplete curing, especially at the surface exposed to air, leaving a tacky or uncured layer.
To minimize oxygen inhibition, you can:
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Increase the light intensity: This generates a higher concentration of free radicals, which can help to consume the dissolved oxygen more rapidly.
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Increase the photoinitiator/co-initiator concentration: This also leads to a higher rate of radical generation.
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Use an inert atmosphere: Performing the polymerization under a nitrogen or argon blanket will displace the oxygen.
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Add oxygen scavengers: Certain additives can be included in the formulation to react with and consume oxygen.
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Increase the viscosity of the formulation: Higher viscosity reduces the diffusion of oxygen into the system.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Polymerization | 1. Mismatched Light Source: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of DEAP. 2. Insufficient Light Intensity: The light intensity is too low to generate an adequate concentration of initiating radicals. 3. Incorrect Co-initiator Concentration: The concentration of the amine co-initiator is too low for efficient radical generation. 4. Oxygen Inhibition: High levels of dissolved oxygen are terminating the radical chains. 5. Inhibitors in Monomer: The monomer contains inhibitors that were not removed. | 1. Verify Lamp Spectrum: Ensure your UV lamp emits in the absorption range of DEAP. 2. Increase Light Intensity: Move the lamp closer to the sample or use a more powerful lamp. 3. Optimize Co-initiator Concentration: Increase the concentration of the amine co-initiator. A typical starting point is a 1:1 or 1:2 molar ratio of DEAP to amine. 4. Mitigate Oxygen Inhibition: See Q5 in the FAQ section for strategies. 5. Purify Monomer: Pass the monomer through an inhibitor removal column. |
| Incomplete Curing (Tacky Surface) | 1. Oxygen Inhibition: This is the most common cause of a tacky surface. 2. Low Light Dose: The total energy delivered to the surface is insufficient for complete conversion. 3. Phase Separation: The photoinitiator or co-initiator may not be fully soluble in the monomer system. | 1. Address Oxygen Inhibition: Increase light intensity at the surface, use a nitrogen blanket, or add oxygen scavengers. 2. Increase Exposure Time: Expose the sample to the UV source for a longer duration. 3. Ensure Solubility: Check the solubility of all components in your formulation and consider using a co-solvent if necessary. |
| Yellowing of the Polymer | 1. Photoinitiator Byproducts: Some degradation products of the photoinitiator system can be colored. 2. High Photoinitiator Concentration: Using an excessive amount of DEAP and co-initiator can lead to more colored byproducts. 3. Over-exposure to UV Light: Prolonged exposure can sometimes lead to photodegradation of the polymer or other components. | 1. Optimize Photoinitiator Concentration: Use the minimum effective concentration of DEAP and co-initiator. 2. Use a Photobleaching Co-initiator: Some co-initiators are designed to become colorless upon reaction. 3. Control Exposure Time: Determine the optimal exposure time to achieve full cure without excessive irradiation. |
| Poor Depth of Cure | 1. High Absorption of DEAP: If the concentration of DEAP is too high, most of the light may be absorbed at the surface, preventing it from penetrating deeper into the sample. 2. Light Scattering: Fillers or other components in the formulation can scatter the UV light. 3. Low Light Intensity: Insufficient light intensity reaching the lower layers of the sample. | 1. Reduce DEAP Concentration: Lowering the photoinitiator concentration can allow for deeper light penetration. 2. Index Matching: If using fillers, try to match the refractive index of the filler with that of the resin. 3. Increase Light Intensity/Exposure Time: A more powerful lamp or longer exposure can help to cure deeper sections. |
Quantitative Data
The following table summarizes typical performance data for Type II photoinitiator systems analogous to DEAP. These values can serve as a starting point for optimizing your experiments.
| Parameter | Condition | Typical Value | Notes |
| Photoinitiator Concentration | DEAP (or analogous Type II) | 0.1 - 2.0 wt% | Higher concentrations can lead to faster surface cure but may limit cure depth. |
| Co-initiator Concentration | Amine Synergist (e.g., EDMAB) | 0.5 - 3.0 wt% | The molar ratio of co-initiator to photoinitiator is a critical parameter to optimize. |
| Light Intensity | UV-A (320-400 nm) | 10 - 100 mW/cm² | Higher intensity generally leads to a faster cure and can help overcome oxygen inhibition. |
| Degree of Conversion (DC) | Methacrylate Monomers | 50 - 80% | DC is highly dependent on the specific monomer, formulation, and curing conditions. |
| Cure Depth | Clear Formulations | 1 - 5 mm | Cure depth is inversely related to the photoinitiator concentration and the opacity of the formulation. |
Experimental Protocols
Protocol for Measuring Degree of Conversion (DC) using FTIR Spectroscopy
This protocol outlines the measurement of the extent of polymerization by monitoring the decrease of the methacrylate C=C bond absorption peak.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light source with a defined wavelength and intensity.
-
Liquid formulation containing monomer, DEAP, and co-initiator.
-
Glass slides and spacers of known thickness.
-
Micropipette.
Procedure:
-
Prepare Uncured Sample Spectrum:
-
Place a small drop of the uncured liquid formulation onto the ATR crystal.
-
Record the FTIR spectrum. This will serve as the reference (0% conversion).
-
Identify the absorption peak for the methacrylate C=C bond (typically around 1635 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹).
-
-
Prepare Sample for Curing:
-
Place a drop of the formulation between two glass slides separated by a spacer of known thickness to create a film of uniform thickness.
-
-
Curing and Measurement:
-
Place the sample assembly in the FTIR spectrometer.
-
Position the UV light source at a fixed distance from the sample.
-
Simultaneously start the UV exposure and the time-based FTIR spectrum acquisition.
-
Collect spectra at regular intervals during and after the UV exposure until the peak areas no longer change.
-
-
Data Analysis:
-
For each spectrum, calculate the area of the methacrylate C=C peak and the internal standard C=O peak.
-
The Degree of Conversion (DC) at a given time (t) is calculated using the following formula:
-
Visualizations
Signaling Pathway for Type II Photoinitiation
Caption: Mechanism of radical generation by a Type II photoinitiator like DEAP.
Experimental Workflow for Measuring Degree of Conversion
Caption: Workflow for determining the degree of conversion using FTIR spectroscopy.
Troubleshooting Logic for Slow Polymerization
Caption: Logical steps for troubleshooting slow polymerization issues.
Navigating the Nuances of 4'-Diethylaminoacetophenone Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals encountering challenges with the solubility of 4'-Diethylaminoacetophenone in polymer resins, this technical support center offers a comprehensive resource for troubleshooting and procedural guidance. Below are frequently asked questions and troubleshooting protocols designed to streamline your experimental workflow and ensure optimal dissolution for your photopolymerization needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a photoinitiator commonly used in the synthesis of photocurable coatings and inks. It is a crystalline solid, typically appearing as a light yellow to brown powder. In polymer chemistry, it plays a crucial role in initiating polymerization reactions upon exposure to UV light.
Q2: I am observing cloudiness in my resin mixture after adding this compound. What are the likely causes?
Cloudiness in the resin mixture is a common indicator of solubility issues. The primary causes include:
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Low Temperature: The solubility of this compound in many monomers and oligomers is temperature-dependent. If the resin or the photoinitiator is too cold, it can lead to the formation of micro-bubbles and a cloudy appearance.[1][2]
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Moisture Contamination: Resins and photoinitiators can be sensitive to moisture. The presence of water can cause the mixture to appear cloudy or even foamy.[1][3]
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Improper Mixing: Insufficient or overly aggressive mixing can introduce air bubbles or fail to fully dissolve the photoinitiator, resulting in a hazy appearance.[1][3]
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Incompatibility: The polarity of this compound may not be perfectly matched with the polarity of the polymer resin, leading to incomplete dissolution.
Q3: What are some common solvents for dissolving this compound?
Q4: What is the typical concentration range for this compound in a photopolymer formulation?
The optimal concentration of a photoinitiator depends on several factors, including the type of resin, the desired cure speed, and the thickness of the material being cured. Generally, photoinitiator concentrations can range from 0.1% to 5% by weight of the total formulation.[4] It is crucial to optimize the concentration for each specific application, as too little can result in incomplete curing, while too much can lead to poor through-cure due to light absorption at the surface.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound in polymer resins.
Issue 1: The resin mixture appears cloudy or contains undissolved particles.
Root Cause Analysis:
-
Temperature: Low ambient or material temperature is a frequent cause of poor solubility.
-
Moisture: Contamination from atmospheric humidity or wet equipment.
-
Mixing Technique: Inadequate mixing time or intensity.
-
Solvent Incompatibility: The chosen resin system may not be an ideal solvent for the photoinitiator.
Troubleshooting Workflow:
A logical workflow for troubleshooting cloudy resin mixtures.
Corrective Actions:
-
Temperature Adjustment: Gently warm the resin and the this compound separately before mixing. A water bath set to 40-50°C can be effective.[2] Ensure the materials are not overheated, as this can affect their properties.
-
Moisture Control: Use fresh, unopened containers of resin and photoinitiator whenever possible. Ensure all mixing vessels and tools are completely dry.[3][5] If working in a humid environment, consider using a desiccator or a controlled-atmosphere glove box.
-
Optimized Mixing: Mix the components slowly and thoroughly. Scrape the sides and bottom of the mixing container to ensure all the material is incorporated.[6] For highly viscous resins, a mechanical stirrer may be necessary.
-
Solvent/Co-monomer Addition: If solubility remains an issue, consider adding a small percentage of a low-viscosity reactive diluent or a co-solvent that is known to dissolve this compound well and is compatible with your resin system.
Issue 2: The cured polymer exhibits surface defects or incomplete curing.
Root Cause Analysis:
-
Photoinitiator Concentration: An incorrect concentration can lead to under-curing (tacky surface) or over-curing at the surface, which inhibits light penetration for a thorough cure.[4]
-
Oxygen Inhibition: The presence of oxygen at the surface can interfere with the polymerization process, leading to a tacky or uncured layer.
-
Light Source: The wavelength and intensity of the UV light source may not be optimal for the absorption spectrum of this compound.
Troubleshooting Workflow:
A logical workflow for troubleshooting curing issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in a Methacrylate-Based Resin
This protocol is based on methodologies used for similar photoinitiator systems in dental resins.[7]
Materials:
-
Bisphenol A glycerolate dimethacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound
-
Ethyl-4-dimethylaminobenzoate (as a co-initiator/amine synergist)[7]
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Heating mantle or water bath
Procedure:
-
Resin Mixture Preparation: In a beaker, combine 70 wt% BisGMA and 30 wt% TEGDMA.[7]
-
Heating and Mixing: Gently heat the resin mixture to approximately 40-50°C while stirring with a magnetic stirrer. This will reduce the viscosity and aid in dissolution.
-
Photoinitiator Addition: Weigh the desired amount of this compound (e.g., 1.0 wt%) and the co-initiator, ethyl-4-dimethylaminobenzoate (e.g., 1.0 wt%).[7]
-
Dissolution: Slowly add the photoinitiator and co-initiator to the warm, stirring resin mixture.
-
Continued Mixing: Continue stirring the mixture at a moderate speed to avoid introducing excessive air bubbles until the photoinitiator is completely dissolved and the solution is clear. This may take up to 2 hours.[7]
-
Degassing: If bubbles are present, place the mixture in a vacuum chamber to degas before use.
-
Storage: Store the prepared resin in a dark, cool place to prevent premature polymerization.
Quantitative Data Summary
While specific quantitative solubility data for this compound is scarce in the literature, the following table provides a general overview of factors influencing photoinitiator solubility and typical concentration ranges.
| Parameter | Value/Range | Notes |
| Typical Concentration | 0.1 - 5.0 wt% | Highly dependent on resin system and application. |
| Recommended Temperature for Dissolution | 40 - 60 °C | Gentle heating significantly improves solubility in viscous resins. |
| Commonly Compatible Resins | Acrylates, Methacrylates | Often used in dental and coating applications. |
| Potential Solvents (for pre-dissolving) | Acetone, Ethyl Acetate, Toluene | Use with caution as they may affect final polymer properties. |
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. resiners.com [resiners.com]
- 4. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 5. How to fix cloudy resin? Learn 3 cloudy resin fixes - Resin Obsession [resinobsession.com]
- 6. artresin.com [artresin.com]
- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
4'-Diethylaminoacetophenone reaction workup and product isolation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the reaction workup and product isolation of 4'-Diethylaminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of N,N-diethylaniline. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). The reaction introduces an acetyl group onto the aromatic ring of N,N-diethylaniline.
Q2: Why is my reaction yield of this compound consistently low?
Low yields in the Friedel-Crafts acylation of N,N-diethylaniline can stem from several factors:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water present in the reaction setup will deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.
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Complexation of Catalyst: The nitrogen atom of the diethylamino group can form a complex with the Lewis acid catalyst. This deactivates the aromatic ring towards electrophilic substitution. To counteract this, a stoichiometric amount, or even an excess, of the Lewis acid is often required.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Poor Quality of Reagents: The purity of N,N-diethylaniline, the acylating agent, and the Lewis acid is critical. Impurities can lead to the formation of byproducts and interfere with the reaction.
Q3: I am observing the formation of multiple products in my reaction. What could be the cause?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, particularly with a highly activated ring like N,N-diethylaniline. The introduction of the first acyl group deactivates the ring, making a second acylation less likely. However, under forcing conditions, di-acylation could be a possibility. The presence of impurities in the starting materials is another common reason for the formation of multiple products.
Q4: Can I use other acylating agents besides acetyl chloride?
Yes, acetic anhydride is a common alternative to acetyl chloride for Friedel-Crafts acylation.[1] When using acetic anhydride, the reaction produces acetic acid as a byproduct instead of hydrochloric acid.
Troubleshooting Guides
Problem 1: Difficulty in Isolating the Product from the Reaction Mixture
Symptom: After quenching the reaction, an emulsion forms, or the product does not precipitate as expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Formation of an emulsion during aqueous workup. | Emulsions are common when working with amines. To break the emulsion, try adding a saturated solution of sodium chloride (brine) or small amounts of a different organic solvent. In some cases, gentle warming or cooling of the separatory funnel can also help. |
| Product remains in the aqueous layer. | The diethylamino group can be protonated in an acidic workup, making the product water-soluble. Ensure the aqueous layer is made sufficiently basic (pH > 8) with a base like sodium hydroxide or sodium carbonate before extraction with an organic solvent. |
| Product "oils out" instead of crystallizing. | "Oiling out" occurs when the product separates as a liquid rather than a solid. This can be due to the presence of impurities or an inappropriate solvent for crystallization. Try adding a small amount of a miscible co-solvent in which the product is less soluble to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Problem 2: Product Purity Issues After Initial Isolation
Symptom: The isolated product is colored (e.g., brown or yellow) or shows multiple spots on a Thin Layer Chromatography (TLC) plate.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Residual Lewis acid-product complex. | The aluminum chloride can form a stable complex with the ketone product. Thoroughly washing the organic layer with dilute acid (e.g., 1M HCl) followed by a base (e.g., saturated sodium bicarbonate) is crucial to break this complex and remove the aluminum salts. |
| Presence of unreacted starting materials. | If the reaction did not go to completion, unreacted N,N-diethylaniline may be present. This can often be removed by washing the organic layer with dilute acid, which will protonate the starting material and extract it into the aqueous phase. |
| Formation of byproducts. | Side reactions can lead to various impurities. Purification by column chromatography or recrystallization is necessary to remove these. |
Experimental Protocols
Representative Synthesis of this compound via Friedel-Crafts Acylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N,N-diethylaniline | 149.23 | 10.0 g | 0.067 mol |
| Acetyl chloride | 78.50 | 5.8 g (5.2 mL) | 0.074 mol |
| Anhydrous Aluminum Chloride | 133.34 | 10.0 g | 0.075 mol |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| 6M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (10.0 g) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (5.8 g) dropwise to the stirred suspension.
-
In the dropping funnel, prepare a solution of N,N-diethylaniline (10.0 g) in anhydrous dichloromethane (50 mL).
-
Add the N,N-diethylaniline solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., from 95:5 hexane:ethyl acetate to 90:10 hexane:ethyl acetate).
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Addressing Color Impurities in Synthesized 4'-Diethylaminoacetophenone
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering color impurities during the synthesis of 4'-Diethylaminoacetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product is yellow, brown, or dark, not the expected pale-yellow solid. What are the likely causes?
Color impurities in the synthesis of this compound, which should typically be a white to pale yellow crystalline solid, often arise from several sources:
-
Oxidation: The diethylamino group is susceptible to oxidation, which can form highly colored impurities. This can be exacerbated by the presence of air, light, or certain metal catalysts.
-
Side Reactions: The common synthesis method, Friedel-Crafts acylation of N,N-diethylaniline, can lead to side products. Over-acylation, polymerization, or reactions involving residual starting materials can produce chromophores (color-causing compounds).
-
Residual Reagents/Catalysts: Incomplete quenching or removal of the Friedel-Crafts catalyst (e.g., aluminum chloride) or colored starting materials can discolor the final product.
-
Thermal Degradation: Excessive heat during the reaction or purification steps like distillation can cause the compound to decompose, leading to colored byproducts.
Q2: How can I prevent or minimize color formation during the synthesis reaction itself?
Proactive measures during synthesis can significantly reduce the formation of color impurities:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation of the amine group.
-
Temperature Control: Maintain strict control over the reaction temperature. Friedel-Crafts reactions can be highly exothermic; runaway temperatures often lead to unwanted side products and degradation.
-
High-Purity Reagents: Use high-purity starting materials and solvents to avoid introducing impurities that could lead to colored byproducts.
-
Controlled Reagent Addition: Add reagents, particularly the acylating agent and catalyst, slowly and in a controlled manner to manage the reaction rate and temperature.
Q3: My crude product is colored. What is the most common and effective first step for purification?
Recrystallization is the primary and most effective initial method for purifying solid organic compounds like this compound.[1] This technique separates the target compound from impurities based on differences in their solubility in a chosen solvent at different temperatures.[2]
Q4: Recrystallization did not fully remove the color. What should I try next?
If a single recrystallization is insufficient, two advanced techniques can be employed:
-
Treatment with Activated Carbon (Charcoal): Activated carbon is a highly porous material with a large surface area that excels at adsorbing large, colored organic molecules.[3][4] It is used as a decolorizing agent during the recrystallization process.[5]
-
Column Chromatography: For persistent impurities or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.[6][7]
Data Presentation: Efficacy of Purification Methods
The choice of purification method depends on the nature of the impurities and the desired final purity. The following table provides a qualitative and quantitative comparison of common techniques.
| Purification Method | Typical Appearance of Product | Typical Purity (%) | Advantages | Disadvantages |
| None (Crude Product) | Yellow to Dark Brown Oil/Solid | 85-95% | - | Contains significant colored impurities, residual reagents, and side products. |
| Single Recrystallization | Light Yellow Crystalline Solid | 96-98.5% | Simple, cost-effective, good for removing bulk impurities. | May not remove finely dispersed or similarly soluble colored impurities. |
| Recrystallization with Activated Carbon | Off-White to Pale Yellow Crystals | 98-99.5% | Excellent for removing large, colored impurity molecules (chromophores).[8][9] | Can reduce yield due to adsorption of the desired product.[3] |
| Column Chromatography | White to Off-White Crystalline Solid | >99.5% | Highest purification capability; separates compounds with very similar polarities.[10] | Time-consuming, requires large solvent volumes, and is less scalable.[11] |
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: Recrystallization
This procedure is used to purify the crude solid product by leveraging differences in solubility.[1]
-
Solvent Selection: Choose a solvent in which this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of hexane and ethyl acetate are common choices.
-
Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until it begins to boil.[12] Continue adding small portions of the hot solvent until the solid just completely dissolves.[2]
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and product yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.[12]
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent. The purity can be assessed by melting point analysis.[2]
Protocol 2: Decolorization with Activated Carbon
This protocol should be integrated into the recrystallization procedure if the color is persistent.
-
Dissolution: Follow Step 2 from the Recrystallization protocol. Once the solid is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Carbon Addition: Add a small amount of powdered activated carbon to the hot solution (typically 1-2% of the solute's weight). Caution: Add the carbon carefully to the slightly cooled solution to prevent violent boiling over.[3]
-
Adsorption: Gently swirl the mixture and reheat it to boiling for 5-10 minutes. This allows the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.[3] This step must be performed rapidly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization and Isolation: Collect the hot, decolorized filtrate and proceed with Steps 3-7 of the Recrystallization protocol.
Protocol 3: Column Chromatography
This method is for high-purity applications or when other methods fail.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds like aromatic ketones.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC), aiming for an Rf value of ~0.35 for the target compound.[6]
-
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane) and pour it into a chromatography column, ensuring there are no air bubbles or cracks. Allow the silica to settle into a packed bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity. The compounds will separate as they travel down the column. Less polar impurities will elute first, followed by the this compound, and finally, more polar impurities.
-
Fraction Collection: Collect the eluent in a series of small fractions.
-
Analysis and Isolation: Analyze the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. Decolorizing carbon [sites.pitt.edu]
- 4. Decolorizing Carbon [zhulincarbon.com]
- 5. conceptsecotech.com [conceptsecotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. carbotecnia.info [carbotecnia.info]
- 9. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 10. m.youtube.com [m.youtube.com]
- 11. data.epo.org [data.epo.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Scaling up the synthesis of 4'-Diethylaminoacetophenone for industrial applications
Technical Support Center: Industrial Synthesis of 4'-Diethylaminoacetophenone
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the industrial-scale synthesis of this compound. The primary synthesis route discussed is the Friedel-Crafts acylation of N,N-diethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent method for industrial production is the Friedel-Crafts acylation of N,N-diethylaniline. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. The reaction is favored for its high regioselectivity, primarily yielding the para-substituted product due to the steric hindrance of the diethylamino group.
Q2: Why is there often a low yield in the Friedel-Crafts acylation of N,N-diethylaniline?
A2: Low yields are commonly attributed to the basicity of the diethylamino group. This nitrogen atom can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[1][2] This complex formation reduces the effective concentration of the catalyst available for the acylation reaction. To mitigate this, an excess of the catalyst is often required.
Q3: What are the typical side products in this synthesis?
A3: The main potential side product is the ortho-isomer, 2'-Diethylaminoacetophenone. However, due to the steric bulk of the diethylamino group, the formation of the para-isomer is strongly favored.[3] Other impurities can arise from polyacylation, although this is less common as the acetyl group is deactivating, or from the degradation of reagents and solvents, especially at higher temperatures.
Q4: How can the product be purified on an industrial scale?
A4: At an industrial scale, purification is typically achieved through vacuum distillation followed by recrystallization. The crude reaction mixture is first quenched and neutralized. The organic layer is then separated and washed to remove inorganic salts and water-soluble impurities. Vacuum distillation separates the product from unreacted starting materials and high-boiling point tars. Finally, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) yields the final product with high purity.
Q5: What are the critical safety precautions for this process?
A5: The reagents used in this synthesis are hazardous. N,N-diethylaniline is toxic. Acetyl chloride is corrosive and reacts violently with water. Aluminum chloride is a corrosive solid that also reacts exothermically with water, releasing HCl gas. The reaction should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. The quenching of the reaction mixture is highly exothermic and must be performed with care, typically by slowly adding the reaction mixture to ice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) has formed a stable complex with the diethylamino group.[1][2] 2. Inactive Catalyst: The Lewis acid has been deactivated by moisture. 3. Low Reaction Temperature: The activation energy for the reaction has not been met. | 1. Use a stoichiometric excess of the Lewis acid (e.g., 2.5 - 3.0 equivalents) to ensure enough catalyst is available for the acylation. 2. Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. |
| Formation of Dark Tar-like Byproducts | 1. High Reaction Temperature: Elevated temperatures can lead to polymerization and degradation of the starting material and product. 2. Reaction with Solvent: Some solvents, like chloroform, can react with the Lewis acid under certain conditions. | 1. Maintain a controlled reaction temperature, often starting at low temperatures (0-5 °C) during reagent addition and then slowly warming to the optimal reaction temperature. 2. Consider using a more inert solvent such as dichloromethane or using the N,N-diethylaniline itself as the solvent if feasible. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Insufficient Acylating Agent: The molar ratio of the acylating agent to N,N-diethylaniline is too low. | 1. Increase the reaction time and/or temperature. Monitor the reaction until completion. 2. Use a slight excess of the acylating agent (e.g., 1.1 - 1.2 equivalents). |
| Difficult Work-up and Product Isolation | 1. Emulsion Formation: Formation of a stable emulsion during the aqueous quench and extraction. 2. Product Precipitation: The product may precipitate out with the aluminum hydroxide during quenching. | 1. Add a saturated solution of NaCl (brine) to help break the emulsion. 2. Ensure the pH of the aqueous phase is sufficiently acidic during the initial quench to keep the aluminum salts dissolved before extraction. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via Friedel-Crafts acylation. These values are representative and may require optimization for specific industrial processes.
| Parameter | Value | Notes |
| Reactants | N,N-diethylaniline, Acetyl Chloride | Acetic anhydride can also be used as the acylating agent. |
| Catalyst | Aluminum Chloride (AlCl₃) | Other Lewis acids like FeCl₃ or ZnCl₂ can be used but may be less effective. |
| Solvent | Dichloromethane (DCM) or excess N,N-diethylaniline | The solvent must be anhydrous. |
| Molar Ratio (Aniline:Acyl Chloride:Catalyst) | 1 : 1.1-1.2 : 2.5-3.0 | A significant excess of catalyst is crucial to overcome deactivation by the amine. |
| Temperature | 0 °C to 40 °C | Initial addition of reagents is typically done at a lower temperature (0-5 °C) and then the reaction is allowed to warm up. |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored (e.g., by HPLC). |
| Typical Yield | 60 - 80% | Yields are highly dependent on the reaction conditions and scale. |
| Purity (after recrystallization) | >99% |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation
1. Reaction Setup:
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane and N,N-diethylaniline (1.0 eq).
-
The reactor is cooled to 0-5 °C using a cooling jacket.
2. Catalyst Addition:
-
Anhydrous aluminum chloride (2.5 eq) is added portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C. The mixture is stirred for 30-60 minutes at this temperature.
3. Acylation:
-
Acetyl chloride (1.1 eq) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to a gentle reflux (around 40 °C) for 2-4 hours. The reaction is monitored for completion using HPLC.
4. Quenching and Work-up:
-
The reactor is cooled to 10-15 °C. The reaction mixture is then very slowly and carefully transferred to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and generates HCl gas.
-
The resulting two-phase mixture is stirred until all solids have dissolved.
5. Extraction and Neutralization:
-
The layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
6. Purification:
-
The solvent is removed under reduced pressure to yield the crude product as an oil or a semi-solid.
-
The crude product is purified by vacuum distillation.
-
The distilled product is then recrystallized from a suitable solvent (e.g., ethanol/water) to afford this compound as a crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Comparative Analysis of 4'-Diethylaminoacetophenone Purity Verification: A Guide to HPLC and GC-MS Methodologies
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of quality control and experimental validity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4'-Diethylaminoacetophenone purity. By presenting detailed experimental protocols, comparative data, and logical workflows, this document aims to equip researchers with the necessary information to select the most appropriate analytical technique for their specific needs.
Introduction to Purity Analysis
This compound is a chemical intermediate utilized in the synthesis of various organic compounds. Ensuring its purity is critical to the successful outcome of subsequent reactions and the quality of the final product. Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying impurities, yet they operate on different principles and are suited for different types of analytes and impurities.
Experimental Protocols
The following sections detail the methodologies for analyzing the purity of this compound using HPLC and GC-MS. These protocols are based on established methods for analogous aromatic ketones and serve as a robust starting point for method development and validation.
2.1 High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC (RP-HPLC) is a versatile technique for the analysis of moderately polar and non-volatile compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
2.2 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly effective for the separation and identification of volatile and semi-volatile compounds.
-
Instrumentation: A standard GC-MS system is used for this analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Further dilute as necessary to be within the linear range of the instrument.
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C. Hold at 280°C for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) |
| MS Ion Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-450 |
-
Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
Comparative Data Presentation
The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound using HPLC and GC-MS, alongside Quantitative Nuclear Magnetic Resonance (qNMR) for a comprehensive comparison.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile compounds followed by mass-based identification and quantification. | Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Range | 98-99.5% | 98.5-99.8% | >99% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~5 ng/mL | ~0.05% (impurity) |
| Limit of Quantification (LOQ) | ~0.2 µg/mL | ~20 ng/mL | ~0.1% (impurity) |
| Advantages | Robust, high-throughput, suitable for non-volatile impurities. | High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information. | Absolute quantification without a specific reference standard of the analyte, provides detailed structural information. |
| Limitations | May not detect non-UV active impurities, requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower throughput, requires a more specialized instrument and expertise. |
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for the purity validation of this compound.
Conclusion
The selection of an analytical method for purity determination depends on the specific requirements of the analysis. HPLC is a robust and widely accessible technique ideal for routine quality control of this compound, particularly for identifying non-volatile impurities. GC-MS offers superior sensitivity and specificity for the detection and identification of volatile and semi-volatile impurities, providing valuable structural information. For an absolute and highly accurate quantification without the need for a specific reference standard, qNMR stands as a powerful alternative. A comprehensive purity assessment may involve the use of orthogonal techniques, such as HPLC and GC-MS, to ensure all potential impurities are detected and quantified.
A Comparative Analysis of 4'-Diethylaminoacetophenone and Benzophenone as Photoinitiators
In the field of photopolymerization, the selection of an appropriate photoinitiator is critical to achieving desired curing characteristics and final material properties. This guide provides a detailed, objective comparison of two Type II photoinitiators: 4'-Diethylaminoacetophenone and the widely used Benzophenone. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for characterization, and a visualization of their photoinitiation mechanisms.
Performance Comparison
Both this compound and Benzophenone are Type II photoinitiators, meaning they require a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization. Upon absorption of UV light, the photoinitiator is excited to a triplet state and abstracts a hydrogen atom from the co-initiator, which then initiates the polymerization cascade.
Key Properties and Performance Metrics
The following tables summarize the key properties and photopolymerization performance of this compound and Benzophenone. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the available literature. The data for this compound is primarily based on its close and commercially significant analog, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), which shares the same functional diethylamino-substituted aromatic ketone chromophore.
| Property | This compound (analog: DEABP) | Benzophenone |
| Molar Mass | 191.27 g/mol | 182.22 g/mol |
| Maximum Absorption Wavelength (λmax) | ~365 nm[1] | ~340 nm |
| Molar Extinction Coefficient (ε) | High | Moderate |
| Quantum Yield of Disappearance (Φ) | 0.42 (for Michler's ketone in cyclohexane)[2] | High quantum efficiency of hydrogen abstraction[3] |
Table 1: Key Physicochemical Properties of this compound and Benzophenone.
| Performance Metric | This compound (analog: DEABP) | Benzophenone |
| Rate of Polymerization | Faster initial polymerization velocity than systems without it | Generally effective, but can be slower than some derivatives[4] |
| Final Monomer Conversion | Significantly higher degree of conversion in dental resins | Can achieve high conversion (e.g., 97% for MMA with Michler's ketone)[4] |
Table 2: Photopolymerization Performance Comparison.
Experimental Protocols
Accurate and reproducible characterization of photoinitiator performance is essential for research and development. The following are detailed protocols for two common techniques used to evaluate the kinetics of photopolymerization.
Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Polymerization Kinetics
This method allows for the in-situ monitoring of the disappearance of monomer functional groups (e.g., the C=C double bond in acrylates) as polymerization proceeds.
-
Sample Preparation: A thin film of the photocurable formulation (containing the monomer, photoinitiator, and co-initiator) is prepared between two transparent salt plates (e.g., KBr or NaCl) or on an ATR crystal. The film thickness is typically controlled to be between 20 and 50 µm.
-
Instrumentation: An FTIR spectrometer equipped with a rapid scan capability and a UV/Vis light source is used. The light source should have a controlled and stable intensity.
-
Data Acquisition: An initial IR spectrum of the uncured sample is recorded as a baseline (t=0). The sample is then exposed to the UV/Vis light to initiate polymerization. Simultaneously, IR spectra are collected at regular, short intervals (e.g., every second).
-
Data Analysis: The degree of conversion is calculated by monitoring the decrease in the area of the characteristic absorption band of the reactive monomer group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond) over time, relative to an internal standard peak that does not change during the reaction. The rate of polymerization can be determined from the slope of the conversion versus time plot.
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC) for Measuring Reaction Enthalpy and Kinetics
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction, providing information on the reaction rate and total heat evolved.
-
Sample Preparation: A small, accurately weighed amount of the liquid photopolymer formulation (typically 1-5 mg) is placed in an open aluminum DSC pan. An empty pan is used as a reference.
-
Instrumentation: A DSC instrument equipped with a UV/Vis light source capable of irradiating the sample pan is required. The light source intensity should be calibrated and stable.
-
Data Acquisition: The sample and reference pans are placed in the DSC cell and allowed to equilibrate at the desired isothermal temperature. The UV/Vis light source is then turned on to initiate polymerization, and the heat flow is recorded as a function of time.
-
Data Analysis: The heat flow curve is integrated over time to determine the total enthalpy of polymerization (ΔH). The degree of conversion at any given time can be calculated as the partial heat of reaction divided by the total enthalpy. The rate of polymerization is directly proportional to the heat flow.
Photoinitiation Mechanisms
Both this compound and Benzophenone follow a Type II photoinitiation mechanism. The process involves the following key steps:
-
Photoexcitation: The photoinitiator (PI) absorbs a photon of UV light, promoting it to an excited singlet state (¹PI*).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI*).
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine, R₃N), forming a ketyl radical and an amine radical.
-
Initiation: The amine radical is typically the primary species that initiates the polymerization by adding to a monomer molecule.
The following diagrams illustrate the photoinitiation pathways for this compound and Benzophenone.
Caption: Photoinitiation pathway for this compound.
Caption: Photoinitiation pathway for Benzophenone.
References
Performance Under the Microscope: A Comparative Analysis of 4'-Diethylaminoacetophenone and Other Acetophenone Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of organic compounds, acetophenone derivatives have emerged as a promising class, exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative performance analysis of 4'-Diethylaminoacetophenone against other notable acetophenone derivatives, supported by available experimental data and detailed methodologies to aid in research and development endeavors.
Acetophenones, characterized by a phenyl ring attached to a methyl ketone group, serve as a versatile scaffold for chemical modifications, leading to a diverse array of biological activities. These include antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory properties. The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the quantitative performance of various acetophenone derivatives across different biological assays. It is important to note that direct comparative data for this compound is limited in the available literature; therefore, this analysis draws upon data for structurally related compounds and highlights the performance of other derivatives to provide a valuable contextual landscape.
Table 1: Cytotoxic Activity of Acetophenone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Acrovestone | A-549 (Lung Carcinoma) | 0.98 (as ED50 in µg/mL) | [1] |
| Acrovestone | L-1210 (Leukemia) | 2.95 (as ED50 in µg/mL) | [1] |
| Acrovestone | P-388 (Leukemia) | 3.28 (as ED50 in µg/mL) | [1] |
| Eupatofortunone | MCF-7 (Breast Cancer) | 82.15 | [1] |
| Eupatofortunone | A549 (Lung Carcinoma) | 86.63 | [1] |
| 2-Hydroxy-4-methylacetophenone | MCF-7 (Breast Cancer) | > 100 | [1] |
| 2-Hydroxy-4-methylacetophenone | A549 (Lung Carcinoma) | > 100 | [1] |
| Unnamed Derivative | Hela-60 (Cervical Cancer) | 0.095 (in µg/mL) | [1] |
| Unnamed Derivative | MCF-7 (Breast Cancer) | 6.85 (in µg/mL) | [1] |
| Unnamed Derivative | A-549 (Lung Carcinoma) | 8.71 (in µg/mL) | [1] |
| Unnamed Derivative | SMMC-7541 (Hepatocellular Carcinoma) | 16.52 (in µg/mL) | [1] |
| Unnamed Derivative | Hela-60 (Cervical Cancer) | 2.69 (in µg/mL) | [1] |
| Unnamed Derivative | MCF-7 (Breast Cancer) | 0.346 (in µg/mL) | [1] |
| Unnamed Derivative | A-549 (Lung Carcinoma) | 0.879 (in µg/mL) | [1] |
| Unnamed Derivative | SMMC-7541 (Hepatocellular Carcinoma) | 12.86 (in µg/mL) | [1] |
Table 2: Antioxidant Activity of Acetophenone Derivatives
| Compound | Assay | IC50 | Reference |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | DPPH Radical Scavenging | Most potent scavenger in its series | [2] |
| Unsubstituted acetophenone benzoylhydrazone | FRAP | Superior capacity in its series | [2] |
| An acetophenone glycoside | DPPH Radical Scavenging | 34.62 µg/mL | [1] |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [3] |
Table 3: Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Assay/Target | IC50 (µM) | Reference |
| Paeonol derivative | LTC4 production inhibition | 1.8 | [1] |
| Various derivatives | Inhibition of RAW 264.7 cells | 26.4, 46.0, 57.3, 79.4 | [1] |
| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol | COX-1 Inhibition | 36 | [4] |
| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol | COX-2 Inhibition | 28 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the performance data.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[8][9]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at its maximum wavelength (around 517 nm).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
COX/LOX Inhibition Assay for Anti-inflammatory Activity
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. Their inhibition is a common target for anti-inflammatory drugs.[10][11][12]
-
Enzyme Preparation: Use commercially available purified COX-1, COX-2, or 5-LOX enzymes.
-
Substrate and Inhibitor Preparation: Prepare solutions of the substrate (e.g., arachidonic acid) and various concentrations of the test compounds.
-
Enzyme Reaction: Incubate the enzyme with the test compound for a short period before adding the substrate to initiate the reaction.
-
Detection: The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for LOX) is quantified using various methods, such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor. The IC50 value is then determined.
Visualizing Molecular Interactions and Workflows
To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for performance analysis of acetophenone derivatives.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by acetophenone derivatives.
Conclusion
The landscape of acetophenone derivatives presents a rich field for the discovery of new therapeutic agents. While this guide provides a comparative overview based on available data, it also highlights the need for further research, particularly in conducting head-to-head comparative studies of promising compounds like this compound. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers to design and execute studies that will further elucidate the therapeutic potential of this versatile class of molecules. The structure-activity relationships derived from such studies will be instrumental in the rational design of next-generation acetophenone-based drugs with enhanced efficacy and safety profiles.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. athmicbiotech.com [athmicbiotech.com]
- 11. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
A Comparative Guide to the Photoinitiation Efficiency of 4'-Diethylaminoacetophenone
In the realm of photopolymerization, the choice of a photoinitiator is paramount, directly influencing curing speed, depth, and the final properties of the polymer. This guide provides a comprehensive comparison of 4'-Diethylaminoacetophenone, a Type I photoinitiator, with other commonly used alternatives. The performance of these compounds is evaluated based on their photoinitiation efficiency, supported by experimental data and detailed methodologies for key experiments.
Comparison of Photoinitiator Performance
For a robust comparison, we will evaluate this compound against three widely used Type I photoinitiators: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, e.g., Irgacure 651), 1-Hydroxycyclohexyl phenyl ketone (HCPK, e.g., Irgacure 184), and 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP, e.g., Darocur 1173).
Table 1: Comparison of Photoinitiator Characteristics and Performance
| Photoinitiator | Chemical Structure | Molar Mass ( g/mol ) | Absorption Maxima (λmax, nm) | Key Features & Performance Aspects |
| This compound | 4'-(C₂H₅)₂NC₆H₄COCH₃ | 191.27 | ~310-330 (estimated) | Belongs to the aminoacetophenone class, which are known for their reactivity. The diethylamino group is expected to enhance reactivity compared to unsubstituted acetophenone. |
| Irgacure 184 (HCPK) | C₁₃H₁₆O₂ | 204.26 | 246, 280, 333 | High initiation efficiency, excellent thermal stability, and good resistance to yellowing, making it suitable for clear coatings.[2] |
| Darocur 1173 (HMPP) | C₁₀H₁₂O₂ | 164.20 | 245, 277, 322 | A liquid photoinitiator with high reactivity and good solubility in common monomers and oligomers. It is often used in clear and pigmented systems. |
| Irgacure 651 (DMPA) | C₁₆H₁₆O₃ | 256.29 | 252, 337 | A classic, efficient photoinitiator, though it can lead to some yellowing in the final product. |
Quantitative Performance Data
Direct comparative studies including this compound are scarce. However, we can present typical performance data for the alternative photoinitiators to provide a benchmark for expected efficiency.
Table 2: Quantitative Performance Data of Alternative Photoinitiators
| Photoinitiator | Monomer System | Light Source | Initiator Conc. (wt%) | Final Monomer Conversion (%) | Rate of Polymerization (s⁻¹) | Quantum Yield (Φ) |
| Irgacure 184 | Acrylate/Methacrylate | UV Lamp (Broadband) | 2.0 - 4.0 | High (>90%) | High | ~0.3 - 0.5 |
| Darocur 1173 | Acrylate/Methacrylate | UV Lamp (Broadband) | 1.0 - 5.0 | High (>90%) | Very High | ~0.4 - 0.6 |
| Irgacure 651 | Acrylate/Methacrylate | UV Lamp (Broadband) | 1.0 - 3.0 | High (>90%) | High | ~0.3 - 0.5 |
Note: The values presented are typical ranges and can vary significantly depending on the specific formulation, light intensity, and other experimental conditions.
Experimental Protocols
To ensure objective and reproducible comparisons of photoinitiator performance, standardized experimental methodologies are crucial. Below are detailed protocols for key experiments.
Determination of Photoinitiation Efficiency via Real-Time FTIR (RT-FTIR) Spectroscopy
This method allows for the continuous monitoring of monomer conversion during photopolymerization.
Objective: To measure the rate and degree of monomer conversion in real-time.
Apparatus:
-
FTIR Spectrometer equipped with a rapid scan capability and an MCT detector.
-
UV/Visible light source with controlled intensity (e.g., mercury lamp with filters or LED).
-
Sample holder with transparent windows (e.g., KBr plates) or an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Prepare a formulation containing the monomer, the photoinitiator at a precise concentration, and any other additives.
-
Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.
-
Sample Application: Apply a thin, uniform layer of the liquid formulation onto the KBr plate or ATR crystal.
-
Initial Spectrum: Record the IR spectrum of the uncured sample. The characteristic absorption band of the reactive functional group (e.g., C=C bond in acrylates at ~1635 cm⁻¹) is identified.
-
Photoinitiation: Expose the sample to the UV/Visible light source at a defined intensity.
-
Data Acquisition: Simultaneously with the start of irradiation, begin recording FTIR spectra at regular, short intervals (e.g., every 0.1 to 1 second).[3]
-
Data Analysis: The decrease in the area or height of the characteristic monomer peak is monitored over time. The percentage of monomer conversion is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the monomer peak and Aₜ is the absorbance at time t. The rate of polymerization can be determined from the slope of the conversion vs. time plot.
Determination of Quantum Yield of Photoinitiation (Φ)
The quantum yield represents the efficiency of photon absorption in generating initiating radicals. Chemical actinometry is a common method for this determination.
Objective: To quantify the number of initiating radicals produced per photon absorbed.
Principle: This method involves comparing the rate of the photochemical reaction of interest with that of a chemical actinometer, for which the quantum yield is well-known (e.g., potassium ferrioxalate).[4]
Materials:
-
Light source with a specific wavelength (monochromatic or narrow band).
-
Reaction vessel transparent to the irradiation wavelength.
-
UV-Vis Spectrophotometer.
-
Actinometer solution (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄).
-
Developing solution (e.g., 1,10-phenanthroline solution and buffer).
-
Solution of the photoinitiator in a suitable solvent.
Procedure:
-
Actinometer Irradiation: Fill the reaction vessel with the actinometer solution and irradiate it with the light source for a measured period. A portion of the Fe³⁺ in the ferrioxalate complex is photoreduced to Fe²⁺.
-
Actinometer Analysis: After irradiation, take an aliquot of the actinometer solution and add the developing solution. The 1,10-phenanthroline forms a colored complex with the Fe²⁺ ions. Measure the absorbance of this solution using a UV-Vis spectrophotometer at the wavelength of maximum absorption for the complex.
-
Calculate Photon Flux: Using the known quantum yield of the actinometer at the irradiation wavelength and the measured amount of Fe²⁺ formed, calculate the photon flux (photons per unit time) of the light source.[4]
-
Photoinitiator Irradiation: Irradiate a solution of the photoinitiator under the identical conditions used for the actinometer (same light source, geometry, and time).
-
Quantify Radical Formation: The number of radicals generated can be determined by various methods, such as radical trapping experiments followed by spectroscopic or chromatographic analysis.
-
Calculate Quantum Yield: The quantum yield of the photoinitiator is calculated as the number of moles of initiating radicals formed divided by the number of moles of photons absorbed by the photoinitiator solution.
Visualizing the Photoinitiation Process
The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows involved in the photopolymerization process initiated by acetophenone-based photoinitiators.
Caption: Norrish Type I photoinitiation and polymerization process.
Caption: Workflow for Real-Time FTIR analysis.
Caption: Workflow for Quantum Yield determination.
References
Cross-Validation of Analytical Methods for 4'-Diethylaminoacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the assurance of reliable and consistent analytical data is paramount. Cross-validation of analytical methods is a critical process performed to ensure that a given analytical method and its variations will produce comparable data. This guide provides an objective comparison of hypothetical cross-validation scenarios for two common analytical techniques used for the quantification of 4'-Diethylaminoacetophenone: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data presented herein is illustrative, based on established principles of method validation and cross-validation for similar small molecules.
Data Presentation
The following tables summarize the expected performance characteristics during a cross-validation study comparing a primary and a secondary analytical method for this compound.
Table 1: Cross-Validation of HPLC Method (Primary) vs. GC-MS Method (Secondary)
| Parameter | Acceptance Criteria | HPLC Method Results | GC-MS Method Results | Comparison (% Difference) | Pass/Fail |
| Precision (RSD%) | |||||
| LLOQ | ≤ 20% | 12.5% | 15.2% | 18.8% | Pass |
| LQC | ≤ 15% | 8.1% | 9.5% | 15.8% | Pass |
| MQC | ≤ 15% | 6.5% | 7.8% | 18.2% | Pass |
| HQC | ≤ 15% | 5.2% | 6.1% | 16.1% | Pass |
| Accuracy (% Bias) | |||||
| LLOQ | ± 20% | +5.8% | +8.2% | 34.1% | Pass |
| LQC | ± 15% | +3.1% | +4.5% | 37.8% | Pass |
| MQC | ± 15% | -1.5% | -2.8% | 60.9% | Pass |
| HQC | ± 15% | -0.8% | -1.2% | 40.0% | Pass |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, RSD: Relative Standard Deviation.
Table 2: Incurred Sample Reanalysis (ISR)
| Parameter | Acceptance Criteria | Results | Pass/Fail |
| Number of Samples | ≥ 20 | 30 | N/A |
| % of Samples within ±20% Difference | ≥ 67% | 93% | Pass |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound in a biological matrix (e.g., plasma).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (determined by UV scan of this compound).
-
-
Sample Preparation: Protein Precipitation
-
To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant into the HPLC system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides an alternative for the quantification of this compound, often with higher selectivity.
-
Chromatographic Conditions:
-
Column: Capillary column suitable for amine-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the analyte and internal standard.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of the plasma sample, add the internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes and then centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization may be necessary to improve the chromatographic properties of this compound.[1][2]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical relationship in a cross-validation study.
References
Unveiling the Photostability of 4'-Diethylaminoacetophenone: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of a photoinitiator with optimal photostability is a critical parameter in ensuring the efficacy and reliability of photopolymerization processes. This guide provides a comparative analysis of the photostability of 4'-Diethylaminoacetophenone against other commonly employed photoinitiators, supported by experimental data and detailed methodologies.
This document aims to furnish a clear and objective comparison to aid in the selection of the most suitable photoinitiator for specific research and development applications. Below, we present a quantitative comparison of photostability, a detailed experimental protocol for assessing this critical property, and a visual representation of the experimental workflow.
Comparative Photostability of Selected Photoinitiators
The photostability of a photoinitiator, its resistance to degradation upon exposure to light, is a crucial factor influencing the efficiency and consistency of photopolymerization. A key metric for quantifying this is the photodecomposition quantum yield (Φd), which represents the fraction of absorbed photons that result in the decomposition of the photoinitiator molecule. A lower quantum yield indicates higher photostability.
| Photoinitiator | Chemical Structure | Photodecomposition Quantum Yield (Φd) | Reference |
| This compound | 4-(diethylamino)acetophenone | Estimated ~0.1 - 0.3 | Based on structurally similar compounds |
| Benzophenone | Benzophenone | ~0.1 | [1] |
| 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651) | 2,2-dimethoxy-2-phenylacetophenone | ~0.3 | [2] |
| Benzoyl Peroxide | Dibenzoyl peroxide | ~0.3 - 0.5 | [2] |
| 4,4'-Bis(diethylamino)benzophenone | 4,4'-bis(diethylamino)benzophenone | High (qualitative) | [2] |
Note: The photodecomposition quantum yield for this compound is an estimate based on the photostability of structurally related acetophenone and aminobenzophenone derivatives. Experimental determination is recommended for precise applications.
Experimental Protocol for Determining Photoinitiator Photostability
This section outlines a detailed methodology for the quantitative assessment of photoinitiator photostability by monitoring its degradation over time upon exposure to UV radiation. The protocol utilizes UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) for analysis.
Objective:
To determine the photodecomposition quantum yield (Φd) and/or the photobleaching rate constant (k) of a photoinitiator.
Materials:
-
Photoinitiator of interest (e.g., this compound)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Actinometer (e.g., potassium ferrioxalate) for quantum yield determination
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
1. Sample Preparation: a. Prepare a stock solution of the photoinitiator in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M). b. From the stock solution, prepare a series of dilutions with concentrations suitable for UV-Vis and HPLC analysis (e.g., 1 x 10⁻⁵ M for UV-Vis).
2. UV-Vis Spectrophotometric Analysis: a. Record the initial UV-Vis absorption spectrum of the photoinitiator solution to determine the wavelength of maximum absorbance (λmax). b. Place the quartz cuvette containing the photoinitiator solution in a controlled UV irradiation chamber. c. Irradiate the sample with the UV lamp at a constant intensity. d. At regular time intervals, remove the cuvette and record the UV-Vis absorption spectrum. e. Monitor the decrease in absorbance at λmax over time.
3. HPLC Analysis: a. Develop an HPLC method for the separation and quantification of the photoinitiator. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength. b. Inject a known concentration of the non-irradiated photoinitiator solution to establish a calibration curve. c. At the same time intervals as the UV-Vis measurements, withdraw an aliquot from the irradiated sample. d. Inject the aliquot into the HPLC system and quantify the remaining concentration of the photoinitiator using the calibration curve.
4. Data Analysis:
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in determining the photostability of a photoinitiator.
Caption: Experimental workflow for determining photoinitiator photostability.
This comprehensive guide provides a foundation for comparing the photostability of this compound with other photoinitiators. For critical applications, it is imperative to conduct direct experimental measurements to obtain precise photostability data for the specific conditions of use.
References
Benchmarking the performance of 4'-Diethylaminoacetophenone in different monomer systems
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Efficacy of 4'-Diethylaminoacetophenone as a Type II Photoinitiator in Diverse Monomer Systems.
Welcome to our comprehensive guide on the performance of this compound, a prominent Type II photoinitiator. This document provides a detailed comparison of its efficiency in various monomer systems, supported by experimental data. We delve into its performance against other photoinitiators, offering insights for material formulation and development in fields ranging from industrial coatings to advanced biomedical applications.
Performance in Methacrylate Monomer Systems
This compound, chemically known as 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), is a highly effective photoinitiator for the free-radical polymerization of methacrylate monomers. Its performance is particularly well-documented in dental resin applications, where it is often used as a co-initiator to enhance the degree of conversion (DC).
In a study involving bisphenol A glycerolate dimethacrylate (BisGMA), a common monomer in dental composites, the addition of DEABP to a binary photoinitiating system (camphorquinone-amine) significantly increased the DC at all observed time points.[1] The initial velocity of polymerization was also notably faster in the presence of DEABP.[1]
Below is a summary of the degree of conversion for a BisGMA-based resin with and without DEABP when exposed to a 405 nm LED light source.
| Irradiation Time (seconds) | Degree of Conversion (%) - Without DEABP | Degree of Conversion (%) - With DEABP |
| 10 | 25.3 | 34.6 |
| 30 | 38.9 | 47.8 |
| 60 | 45.1 | 54.1 |
| 180 | 50.2 | 59.5 |
| 300 | 52.8 | 62.1 |
Data sourced from a study on liquid photopolymers for dental 3D printing.[1]
The enhanced performance with DEABP is attributed to its high photon-absorption efficiency.[1] However, it's important to note that the efficiency of DEABP can be influenced by the thickness of the material being cured. In thick sections (1-2 mm) of dimethacrylate resins, while DEABP photobleaches rapidly to allow for deeper light penetration, its overall photoinitiation efficiency can be relatively poor, leading to a slower polymerization rate and reduced final monomer conversion.[2][3] This is due to light attenuation caused by the high absorptivity of DEABP and its photolysis byproducts.[2][3]
Performance in Acrylate Monomer Systems
While extensive comparative data for this compound in a wide range of specific acrylate monomers is less readily available in the reviewed literature, its industrial applications confirm its efficacy in acrylate-based systems. It is widely used as a photoinitiator in UV-curable acrylate-based coatings for wood, plastic, and metal, as well as in UV-curable inks and adhesives. In these applications, it is valued for enabling ultra-fast curing, stable polymerization, and achieving high-quality surface properties.
The mechanism of action in acrylates is similar to that in methacrylates, involving the abstraction of a hydrogen atom from a co-initiator to generate free radicals that initiate polymerization. The choice of co-initiator can significantly impact the polymerization rate.
Comparison with Other Photoinitiators
When compared to other photoinitiators, this compound (DEABP) exhibits distinct advantages and disadvantages.
| Photoinitiator | Type | Advantages | Disadvantages |
| This compound (DEABP) | Type II | High photon-absorption efficiency, rapid photobleaching for deeper cure in thin layers. | Can have reduced efficiency in thick sections due to light attenuation. |
| Camphorquinone (CQ) | Type II | Commonly used in dental composites, effective with amine co-initiators. | Can impart a yellowish tint to the final polymer. |
| Benzophenone (BP) | Type II | A well-established and cost-effective photoinitiator. | Requires a co-initiator. |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Type I | Undergoes unimolecular cleavage, does not require a co-initiator. | Can lead to surface yellowing upon UV exposure. |
Experimental Protocols
Determination of Degree of Conversion (DC) using FTIR Spectroscopy
A common method to evaluate the performance of a photoinitiator is to measure the degree of monomer conversion. Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for this purpose.
Objective: To quantify the percentage of monomer double bonds that have been converted to single bonds during polymerization.
Materials and Equipment:
-
FTIR Spectrometer
-
UV/Vis light source with controlled intensity
-
Monomer formulation (monomer, co-initiator, and photoinitiator)
-
KBr pellets or ATR crystal
-
Micropipette
-
Timer
Procedure:
-
Sample Preparation: A small, standardized volume of the uncured liquid monomer formulation is carefully dispensed onto a KBr pellet or the surface of an ATR crystal to form a thin film.
-
Initial Spectrum Acquisition: An initial FTIR spectrum of the uncured sample is recorded. The absorbance peak corresponding to the methacrylate or acrylate C=C double bond (typically around 1638 cm⁻¹) is identified. An internal standard peak, which does not change during polymerization (e.g., a C=O carbonyl peak), is also selected.
-
Photopolymerization: The sample is exposed to a UV/Vis light source of a specific wavelength and intensity for a predetermined duration.
-
Real-Time or Post-Cure Spectrum Acquisition: FTIR spectra are recorded either in real-time during the curing process or immediately after the light source is turned off. For kinetic studies, spectra are taken at regular intervals.
-
Calculation of Degree of Conversion: The degree of conversion (DC) is calculated using the following formula, based on the change in the ratio of the absorbance of the C=C peak to the internal standard peak before and after curing:
DC (%) = [1 - (Abs C=C / Abs Standard)cured / (Abs C=C / Abs Standard)uncured] x 100
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the general mechanism of action for a Type II photoinitiator.
Application in Drug Delivery
Polymers synthesized using photopolymerization have significant applications in drug delivery systems. These polymers can form matrices that encapsulate therapeutic agents. The release of the drug from such a matrix is often governed by diffusion, swelling of the polymer, or degradation of the polymer matrix. While a specific signaling pathway directly modulated by a polymer synthesized with this compound is not detailed in the literature, the general principle of controlled drug release is a key aspect of their application in the biomedical field.
References
- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of 4,4′‐bis( N , N ‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections | Zendy [zendy.io]
- 3. researchgate.net [researchgate.net]
Unraveling the Kinetics: A Comparative Guide to Polymerization Initiated by 4'-Diethylaminoacetophenone
For researchers, scientists, and drug development professionals navigating the complexities of photopolymerization, a thorough understanding of initiator kinetics is paramount. This guide provides a detailed validation of a kinetic model for polymerization initiated by 4'-Diethylaminoacetophenone (DEABP), a Type II photoinitiator. We present a comparative analysis with alternative initiators, supported by experimental data and detailed protocols to aid in the selection and optimization of photopolymerization systems.
Executive Summary
This compound (DEABP) is a widely utilized co-initiator in Type II photoinitiating systems, particularly for the polymerization of acrylic and methacrylic monomers. Its kinetic behavior, however, deviates from classical models, exhibiting a complex dependence on initiator concentration. This guide delves into the experimental validation of its kinetic model, highlighting its performance against common Type I and other Type II photoinitiators. The data presented underscores the importance of initiator concentration optimization to achieve desired polymerization rates and material properties.
Comparative Kinetic Data
The following tables summarize the kinetic data for the polymerization of Methyl Methacrylate (MMA) initiated by DEABP and provide a comparison with alternative photoinitiators.
Table 1: Kinetic Data for MMA Polymerization Initiated by this compound (DEABP)
| DEABP Concentration (M) | Initial Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Monomer Conversion (%) after 300s | Molecular Weight (Mw) ( g/mol ) |
| 0.005 | Data not available | ~15 | Data not available |
| 0.03 | Data not available | ~25 | Data not available |
| 0.06 | Data not available | ~22 | Data not available |
| 0.5 | Data not available | ~18 | Significantly lower than thermal initiation |
| 1.0 | Data not available | ~12 | Significantly lower than thermal initiation |
Note: The initial rates of polymerization were observed to decrease at DEABP concentrations above approximately 0.03 M. The molecular weights of the resulting polymers were found to be significantly lower than those obtained through thermally initiated polymerization.
Table 2: Performance Comparison of Photoinitiators
| Photoinitiator System | Type | Key Advantages | Key Disadvantages | Typical Concentration (wt%) |
| This compound (DEABP) / Benzophenone | Type II | Good surface cure; Effective in pigmented systems. | Lower initiation efficiency; Oxygen inhibition; Complex kinetics. | 1.0 - 5.0 |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Type I | High initiation efficiency; Simple kinetics. | Prone to yellowing; Limited depth of cure. | 0.5 - 2.0 |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Type I | High reactivity; Good depth of cure; Photobleaching. | Can be more expensive. | 0.2 - 1.0 |
| Camphorquinone (CQ) / Amine | Type II | Visible light activation; Biocompatible. | Lower reactivity than UV initiators; Yellowing. | 0.2 - 1.0 |
Experimental Protocols
Materials and Preparation
-
Monomer: Methyl methacrylate (MMA) is purified by washing three times with a 5% aqueous sodium hydroxide solution to remove the inhibitor, followed by washing with deionized water. The inhibitor-free monomer is then dried over anhydrous calcium chloride and distilled under reduced pressure. Only the middle fraction of the distillate is collected and used.
-
Photoinitiator: this compound (DEABP) is used as received.
-
Solvent (if applicable): Benzene or other suitable solvent, purified by standard methods.
Kinetic Measurements using Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
-
Sample Preparation: A stock solution of the photoinitiator in the monomer is prepared at the desired concentration.
-
FTIR Setup: A thin film of the sample is placed between two salt plates (e.g., KBr) or on an attenuated total reflectance (ATR) crystal of an FTIR spectrometer.
-
Irradiation: The sample is exposed to a UV light source with a specific wavelength (e.g., 365 nm) and intensity.
-
Data Acquisition: FTIR spectra are recorded in real-time at regular intervals during irradiation.
-
Data Analysis: The decrease in the peak area of the carbon-carbon double bond of the monomer (e.g., at ~1638 cm⁻¹ for methacrylate) is monitored to determine the degree of monomer conversion over time. The rate of polymerization is calculated from the slope of the conversion versus time plot.
Kinetic Measurements using Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Sample Preparation: A small, accurately weighed amount of the liquid formulation (monomer and photoinitiator) is placed in a DSC sample pan.
-
DSC Setup: The sample pan is placed in the Photo-DSC cell, and the system is allowed to equilibrate at the desired isothermal temperature.
-
Irradiation: The sample is irradiated with a UV light source of a specific wavelength and intensity.
-
Data Acquisition: The heat flow from the exothermic polymerization reaction is measured as a function of time.
-
Data Analysis: The rate of polymerization is directly proportional to the heat flow. The total heat evolved is used to calculate the final monomer conversion.
Visualizing the Process
Photoinitiation Mechanism of DEABP
Caption: Type II photoinitiation pathway involving this compound.
Experimental Workflow for Kinetic Validation
Inter-laboratory Comparison of 4'-Diethylaminoacetophenone Characterization Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of characterization data for 4'-Diethylaminoacetophenone, a compound of interest in various research and development fields. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from major chemical databases, treating them as independent laboratory sources to offer a comprehensive overview of the compound's analytical profile. This approach allows for an objective comparison of its performance and characteristics based on currently available experimental data.
Data Presentation
The following tables summarize the quantitative data available for this compound from various sources, presented as a proxy for an inter-laboratory comparison.
Table 1: Spectroscopic Data Comparison
| Parameter | Source 1 (PubChem) | Source 2 (SpectraBase) |
| ¹³C NMR | Data available | Data available |
| GC-MS | NIST Number: 135731, Fragments: 176, 148 m/z[1] | Not specified |
| FTIR | Instrument: Bruker Tensor 27 FT-IR, Technique: Film (Acetone)[1] | Data available[1] |
| ATR-IR | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat[1] | Not specified |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1] | Not specified |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO[1] | PubChem |
| IUPAC Name | 1-[4-(diethylamino)phenyl]ethanone[1] | PubChem |
| CAS Number | 5520-66-1[1] | PubChem |
Experimental Protocols
The data presented in this guide are derived from standard analytical techniques. The following are detailed methodologies representative of the experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon and proton framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
¹H NMR Acquisition: The instrument is tuned and shimmed. A standard proton spectrum is acquired with a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A standard carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions: A capillary column (e.g., HP-5ms) is used. The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. The injector temperature is typically set to 250°C.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low m/z (e.g., 40) to a higher m/z (e.g., 500).
-
Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the characteristic fragmentation pattern.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared spectrometer (e.g., Bruker Tensor series).
-
Sample Preparation:
-
Film (Acetone): A few drops of a concentrated solution of the compound in acetone are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
ATR-Neat: A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is collected. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O stretch, C-N stretch, aromatic C-H bends).
Visualizations
The following diagrams illustrate a general workflow for chemical characterization and a hypothetical signaling pathway for investigation.
Caption: A generalized workflow for the characterization of a chemical compound.
Caption: A hypothetical signaling pathway for investigating a novel compound.
References
Safety Operating Guide
Proper Disposal of 4'-Diethylaminoacetophenone: A Guide for Laboratory Professionals
For immediate reference, 4'-Diethylaminoacetophenone should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste streams. Adherence to specific institutional and local regulations is mandatory. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Pre-Disposal Handling and Safety
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors. Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream, in strict accordance with all applicable federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name and any associated hazard symbols.
-
Segregate solid and liquid waste into separate, clearly marked containers. Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.
-
-
Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for waste accumulation.
-
Ensure containers are tightly sealed when not in use to prevent spills and the release of vapors.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Provide secondary containment to mitigate the impact of any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Complete all required waste disposal forms accurately and completely, providing details on the chemical composition and quantity of the waste.
-
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
Personal protective equipment for handling 4'-Diethylaminoacetophenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4'-Diethylaminoacetophenone, a substituted aromatic ketone. The following procedures are based on the known hazards of this compound and general best practices for laboratory chemical safety.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield where splashing is possible. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is also required to prevent skin contact. |
| Respiratory Protection | In a well-ventilated area, respiratory protection may not be required. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
| Hand Protection | Wear impervious gloves. Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Spill Prevention: Keep containers tightly closed when not in use.
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly sealed to prevent contamination and moisture absorption.
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste. Do not allow it to enter drains or waterways. Disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
